Product packaging for Acoramidis(Cat. No.:CAS No. 1446711-81-4)

Acoramidis

Cat. No.: B605222
CAS No.: 1446711-81-4
M. Wt: 292.30 g/mol
InChI Key: WBFUHHBPNXWNCC-UHFFFAOYSA-N
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Description

Acoramidis, also known during development as AG-10, is a highly selective, oral small-molecule stabilizer of transthyretin (TTR) . It is a valuable research compound for investigating the mechanisms and treatment of transthyretin amyloidosis (ATTR), particularly ATTR cardiomyopathy (ATTR-CM). Its primary research value lies in its mechanism of action; this compound mimics the protective effect of the naturally occurring T119M TTR mutation by binding with high affinity to the thyroxine-binding sites of the TTR tetramer . This binding potently stabilizes the TTR tetramer, thereby inhibiting the rate-limiting step in amyloidogenesis—the dissociation of the tetramer into misfolding-prone monomers . In vitro data demonstrates that this compound achieves near-complete TTR stabilization (>90%) at therapeutic trough concentrations, exceeding the stabilization potency of other stabilizers across a range of destabilizing TTR mutations . The efficacy and safety of this mechanism were evaluated in the pivotal phase 3 ATTRibute-CM study, which showed that this compound significantly reduced the hierarchical composite of all-cause mortality and cardiovascular-related hospitalizations compared to placebo . From a pharmacological perspective, this compound has a chemical formula of C15H17FN2O3 and an average molecular weight of 292.31 g/mol . It is primarily metabolized by glucuronidation via UGT1A9, UGT1A1, and UGT2B7 . This product is intended for non-clinical, non-human research applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17FN2O3 B605222 Acoramidis CAS No. 1446711-81-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3/c1-9-12(10(2)18-17-9)4-3-7-21-14-8-11(15(19)20)5-6-13(14)16/h5-6,8H,3-4,7H2,1-2H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFUHHBPNXWNCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCCOC2=C(C=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446711-81-4
Record name Acoramidis [USAN]
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Record name 3-(3-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPOXY)-4-FLUOROBENZOIC ACID
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Record name ACORAMIDIS
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Foundational & Exploratory

Acoramidis: A Deep Dive into the Mechanism of Transthyretin Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of acoramidis, a novel stabilizer of transthyretin (TTR), for the treatment of transthyretin-mediated amyloidosis (ATTR). This document details the molecular interactions, biophysical principles, and key experimental data that underpin its therapeutic efficacy.

Introduction to Transthyretin Amyloidosis and the Role of TTR Stabilization

Transthyretin (TTR) is a homotetrameric protein primarily synthesized in the liver that transports thyroxine and retinol-binding protein in the blood. In transthyretin amyloidosis (ATTR), mutations in the TTR gene or age-related factors can lead to the dissociation of the TTR tetramer into its constituent monomers. These monomers are prone to misfolding and aggregation, forming amyloid fibrils that deposit in various tissues, most notably the heart and peripheral nerves, leading to progressive organ dysfunction and significant morbidity and mortality.

The dissociation of the TTR tetramer is the rate-limiting step in the amyloid cascade. Therefore, stabilizing the native tetrameric structure of TTR is a key therapeutic strategy to halt the progression of ATTR. This compound (formerly AG10) is a potent, orally bioavailable small molecule designed to mimic the stabilizing effects of the naturally occurring, protective T119M TTR variant.

Mechanism of Action: How this compound Stabilizes the TTR Tetramer

This compound exerts its therapeutic effect by binding with high affinity and selectivity to the two thyroxine-binding sites located at the interface of the TTR dimers. This binding event reinforces the quaternary structure of the TTR tetramer, significantly increasing its kinetic stability and preventing its dissociation into amyloidogenic monomers.

The key molecular interactions driving this stabilization include:

  • Hydrogen Bonding: this compound forms crucial hydrogen bonds with serine and threonine residues within the thyroxine-binding pockets, mimicking the stabilizing interactions of the protective T119M mutation.

  • Hydrophobic Interactions: The molecule's structure allows for favorable hydrophobic interactions within the binding pocket, further enhancing its affinity.

  • Enthalpy-Driven Binding: The binding of this compound to TTR is primarily driven by favorable enthalpy changes, indicating strong and specific interactions.

This high-affinity binding translates to a near-complete (>90%) stabilization of the TTR tetramer, as demonstrated in both preclinical and clinical studies.[1][2]

Quantitative Data on this compound Efficacy

The efficacy of this compound in stabilizing TTR and its clinical benefits have been quantified in numerous studies. The following tables summarize key data points.

Table 1: Preclinical and In Vitro TTR Stabilization Data
ParameterThis compoundTafamidisReference
Binding Affinity (Kd) 4 times higher affinity than tafamidis-[3][4]
TTR Stabilization (Western Blot, 10 µM) 93 ± 14%36 - 49%[1]
TTR Binding Site Occupancy (FPE, 10 µM) 103 ± 13%71 - 87%
Residence Time on TTR (SPR) 4 times longer than tafamidis-
Table 2: Clinical Trial Data (ATTRibute-CM)
EndpointThis compoundPlacebop-valueReference
Primary Endpoint (Win Ratio) 1.8-<0.0001
All-Cause Mortality (30 months) 19.3%25.7%0.15
Cardiovascular-Related Hospitalization (30 months) 26.7%42.6%<0.0001
Change in 6-Minute Walk Distance (m) +39.6-<0.001
Change in KCCQ-OS Score +9.94-<0.001
Increase in Serum TTR (Day 28, mg/dL) Mean 9.1--
Reduction in ACM/First CVH (42 months, HR) 0.57 (95% CI, 0.46–0.72)-<0.0001

KCCQ-OS: Kansas City Cardiomyopathy Questionnaire Overall Summary; HR: Hazard Ratio

Experimental Protocols for Assessing TTR Stabilization

The following sections provide detailed methodologies for the key experiments used to characterize the TTR-stabilizing properties of this compound.

Fluorescence Probe Exclusion (FPE) Assay

This assay measures the ability of a compound to bind to the TTR thyroxine-binding sites by competing with a fluorescent probe.

Materials:

  • Purified human TTR protein

  • Fluorescent probe (e.g., 8-anilino-1-naphthalenesulfonic acid (ANSA) or fluorescein isothiocyanate-labeled thyroxine (FITC-T4))

  • This compound and other test compounds

  • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Protocol:

  • Prepare a stock solution of purified human TTR in assay buffer.

  • Prepare serial dilutions of this compound and other test compounds in assay buffer.

  • In a 96-well black microplate, add the TTR solution to each well.

  • Add the serially diluted test compounds or vehicle control to the respective wells.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for compound binding.

  • Add the fluorescent probe to all wells.

  • Incubate the plate in the dark for a specified time (e.g., 60 minutes).

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., ANSA: Ex/Em ~350/480 nm; FITC: Ex/Em ~495/520 nm).

  • The percentage of TTR stabilization is calculated by comparing the fluorescence signal in the presence of the test compound to the signals of the positive (no compound) and negative (no TTR) controls.

Western Blot for TTR Tetramer Stability

This assay directly visualizes the stabilization of the TTR tetramer under denaturing conditions.

Materials:

  • Human plasma or purified TTR

  • This compound and other test compounds

  • Acidic denaturation buffer (e.g., pH 3.8-4.4)

  • Glutaraldehyde solution (for cross-linking)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: Rabbit anti-human TTR

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Incubate human plasma or purified TTR with this compound, other test compounds, or vehicle control for a specified time (e.g., 2 hours).

  • Induce tetramer dissociation by acidifying the samples to a low pH (e.g., 3.8) and incubating for an extended period (e.g., 72 hours) at 37°C.

  • Neutralize the samples and cross-link the TTR tetramers by adding glutaraldehyde.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-TTR antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and add the chemiluminescent substrate.

  • Visualize the bands using an imaging system. The intensity of the band corresponding to the TTR tetramer is quantified to determine the degree of stabilization.

Surface Plasmon Resonance (SPR)

SPR is used to measure the binding kinetics (association and dissociation rates) and affinity of this compound to TTR.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 or SA chip)

  • Purified human TTR (ligand)

  • This compound (analyte)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (for covalent coupling) or streptavidin (for biotinylated TTR)

Protocol:

  • Immobilize the purified TTR onto the sensor chip surface.

  • Prepare a series of concentrations of this compound in running buffer.

  • Inject the different concentrations of this compound over the sensor chip surface and monitor the binding response in real-time.

  • After the association phase, inject running buffer to monitor the dissociation of the TTR-acoramidis complex.

  • Regenerate the sensor chip surface between different analyte injections.

  • Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Microscale Thermophoresis (MST)

MST measures the binding affinity between this compound and TTR in solution by detecting changes in the thermophoretic movement of a fluorescently labeled TTR upon binding to this compound.

Materials:

  • MST instrument (e.g., Monolith)

  • Fluorescently labeled purified human TTR

  • This compound

  • Assay buffer

  • Capillaries

Protocol:

  • Label the purified TTR with a fluorescent dye.

  • Prepare a serial dilution of this compound in assay buffer.

  • Mix a constant concentration of the fluorescently labeled TTR with each concentration of this compound.

  • Load the samples into capillaries.

  • Measure the thermophoresis of the samples in the MST instrument.

  • Plot the change in the normalized fluorescence against the logarithm of the this compound concentration and fit the data to a binding curve to determine the dissociation constant (Kd).

Visualizing the Mechanism and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.

TTR_Stabilization_Pathway cluster_0 Pathogenic Pathway cluster_1 This compound Intervention TTR_tetramer Stable TTR Tetramer TTR_monomer Unstable Monomers TTR_tetramer->TTR_monomer Dissociation (Rate-limiting step) Stabilized_TTR Stabilized TTR Tetramer Misfolded_monomer Misfolded Monomers TTR_monomer->Misfolded_monomer Misfolding Amyloid_fibrils Amyloid Fibrils Misfolded_monomer->Amyloid_fibrils Aggregation This compound This compound This compound->TTR_tetramer Binds to Thyroxine Sites No_dissociation Inhibition of Dissociation

Caption: this compound-mediated stabilization of the TTR tetramer, preventing the amyloid cascade.

FPE_Assay_Workflow start Start prepare_reagents Prepare TTR, this compound, and Fluorescent Probe start->prepare_reagents add_ttr Add TTR to Microplate Wells prepare_reagents->add_ttr add_this compound Add this compound/Vehicle add_ttr->add_this compound incubate1 Incubate add_this compound->incubate1 add_probe Add Fluorescent Probe incubate1->add_probe incubate2 Incubate (in dark) add_probe->incubate2 measure_fluorescence Measure Fluorescence incubate2->measure_fluorescence analyze_data Analyze Data (% Stabilization) measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the Fluorescence Probe Exclusion (FPE) assay.

Western_Blot_Workflow start Start incubate_plasma Incubate Plasma with this compound start->incubate_plasma acid_denaturation Acid Denaturation incubate_plasma->acid_denaturation crosslink Glutaraldehyde Cross-linking acid_denaturation->crosslink sds_page SDS-PAGE crosslink->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-TTR) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection quantify Quantify Tetramer Band detection->quantify end End quantify->end

Caption: Workflow for the Western blot assay for TTR tetramer stability.

Conclusion

This compound is a highly potent and selective TTR stabilizer that effectively prevents the dissociation of the TTR tetramer, the crucial initial step in the pathogenesis of ATTR. Its mechanism of action, characterized by high-affinity, enthalpy-driven binding to the thyroxine-binding sites, translates into near-complete TTR stabilization. This robust preclinical profile is supported by strong clinical data from the ATTRibute-CM trial, demonstrating significant improvements in clinical outcomes for patients with ATTR-CM. The experimental methodologies detailed in this guide provide a framework for the continued investigation and development of TTR stabilizers as a therapeutic class.

References

An In-depth Technical Guide to Acoramidis: Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoramidis, also known as AG10, is a novel, orally bioavailable small molecule that acts as a potent and selective stabilizer of transthyretin (TTR).[1] It is being investigated for the treatment of transthyretin amyloidosis (ATTR), a progressive and often fatal disease characterized by the deposition of misfolded TTR protein as amyloid fibrils in various tissues, primarily the heart and nerves.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, along with detailed experimental protocols relevant to its study.

Chemical Structure and Identifiers

This compound is chemically described as 3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoic acid.[1] Its structure features a fluorinated benzoic acid moiety linked via a propoxy bridge to a dimethylpyrazole group.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoic acid[1]
SMILES Cc1c(CCCOc2cc(C(=O)O)ccc2F)c(C)n[nH]1
CAS Number 1446711-81-4
PubChem CID 71464713

Physicochemical Properties

Table 2: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₇FN₂O₃PubChem
Molecular Weight 292.31 g/mol PubChem
pKa 4.13
Solubility Soluble in DMSO; Slightly soluble in Ethanol
Appearance Off-white solid

Mechanism of Action: Transthyretin Stabilization

The therapeutic effect of this compound is derived from its ability to stabilize the native tetrameric structure of transthyretin. TTR, a transport protein for thyroxine and retinol, can dissociate into monomers, which then misfold and aggregate into amyloid fibrils. This compound binds to the thyroxine-binding sites on the TTR tetramer, effectively acting as a "molecular glue" to prevent this initial dissociation step, which is the rate-limiting step in TTR amyloidogenesis.

The signaling pathway, or more accurately, the pathological cascade that this compound interrupts, can be visualized as follows:

TTR_Pathway TTR_tetramer Native TTR Tetramer Monomers Unstable Monomers TTR_tetramer->Monomers Dissociation (Rate-limiting step) Misfolded_Monomers Misfolded Monomers Monomers->Misfolded_Monomers Misfolding Amyloid_Fibrils Amyloid Fibrils Misfolded_Monomers->Amyloid_Fibrils Aggregation Deposition Tissue Deposition & Disease Amyloid_Fibrils->Deposition This compound This compound This compound->TTR_tetramer Stabilization

Figure 1: Mechanism of this compound in Preventing TTR Amyloidogenesis.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound, based on available patent literature, is outlined below. This process involves the coupling of a pyrazole-containing fragment with a fluorobenzoic acid derivative.

Workflow for the Synthesis of this compound:

Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Pyrazole Formation cluster_step3 Step 3: Hydrolysis start 4-Fluoro-3-hydroxybenzoate reagent1 1,3-Dibromopropane K₂CO₃, DMF intermediate1 Methyl 3-(3-bromopropoxy)-4-fluorobenzoate reagent1->intermediate1 Williamson Ether Synthesis intermediate1_ref Methyl 3-(3-bromopropoxy)-4-fluorobenzoate reagent2 3,5-Dimethylpyrazole Base intermediate2 Methyl 3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoate reagent2->intermediate2 N-Alkylation intermediate2_ref Methyl 3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoate reagent3 LiOH or NaOH Methanol/Water end This compound reagent3->end Ester Hydrolysis

Figure 2: General Synthetic Workflow for this compound.

Detailed Protocol:

  • Step 1: Synthesis of Methyl 3-(3-bromopropoxy)-4-fluorobenzoate. To a solution of 4-fluoro-3-hydroxybenzoate in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate followed by the slow addition of 1,3-dibromopropane. The reaction is typically stirred at room temperature for several hours. After completion, the reaction mixture is worked up by extraction with an organic solvent and purified.

  • Step 2: Synthesis of Methyl 3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoate. The intermediate from Step 1 is reacted with 3,5-dimethylpyrazole in the presence of a base (e.g., potassium carbonate) and a catalyst such as sodium iodide in a solvent like acetone. The mixture is heated to reflux for several hours. The product is then isolated and purified.

  • Step 3: Synthesis of this compound. The methyl ester from Step 2 is hydrolyzed to the corresponding carboxylic acid. This is typically achieved by treating the ester with a base such as lithium hydroxide or sodium hydroxide in a mixture of methanol and water. The reaction is stirred for several hours, after which the methanol is removed under vacuum. The aqueous solution is then acidified to precipitate the final product, this compound, which can be collected by filtration and dried.

In Vitro Transthyretin Stabilization Assays

The ability of this compound to stabilize TTR is commonly assessed using several in vitro assays.

1. Fluorescent Probe Exclusion (FPE) Assay

This assay measures the occupancy of the thyroxine-binding site on TTR by a competing ligand. A fluorescent probe that covalently binds to lysine-15 within the binding pocket is used. When this compound occupies the binding site, it prevents the probe from binding, leading to a decrease in the fluorescent signal.

Protocol Outline:

  • Incubate purified TTR with varying concentrations of this compound.

  • Add the fluorescent probe to the TTR-acoramiidis mixture.

  • Monitor the fluorescence intensity over time.

  • A reduction in fluorescence compared to a control (TTR and probe only) indicates binding site occupancy by this compound.

2. Western Blot Assay for TTR Tetramer Stabilization

This assay directly measures the amount of intact TTR tetramer that remains after being subjected to denaturing conditions, such as acidic pH, which would normally cause dissociation.

Protocol Outline:

  • Incubate human serum or plasma with this compound at various concentrations.

  • Subject the samples to acidic conditions (e.g., pH 3.8) for an extended period (e.g., 72 hours) to induce TTR dissociation.

  • Neutralize the samples and cross-link the proteins using glutaraldehyde to fix the oligomeric state of TTR.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with an anti-TTR antibody.

  • Quantify the band corresponding to the TTR tetramer. An increase in the tetramer band in the presence of this compound indicates stabilization.

Workflow for Western Blot TTR Stabilization Assay:

WB_Workflow Start Plasma/Serum + This compound Acid Acidification (induces dissociation) Start->Acid Crosslink Glutaraldehyde Cross-linking Acid->Crosslink SDS_PAGE SDS-PAGE Crosslink->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Probe Anti-TTR Antibody Probing Transfer->Probe Detect Detection & Quantification of TTR Tetramer Probe->Detect

Figure 3: Workflow for the Western Blot TTR Stabilization Assay.

Conclusion

This compound is a promising therapeutic agent for transthyretin amyloidosis, with a well-defined mechanism of action centered on the kinetic stabilization of the TTR tetramer. Its chemical structure is optimized for potent and selective binding. The experimental protocols described herein are fundamental to the characterization of its stabilizing effects and are crucial for the ongoing research and development of this and similar compounds. This technical guide provides a solid foundation for researchers and drug development professionals working in the field of amyloid diseases.

References

The Genesis and Trajectory of Acoramidis (AG10): A Technical Guide to a Novel Transthyretin Stabilizer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transthyretin amyloid cardiomyopathy (ATTR-CM) is a progressive and fatal disease characterized by the deposition of misfolded transthyretin (TTR) protein in the myocardium. The dissociation of the TTR tetramer into monomers is the rate-limiting step in the amyloidogenic cascade. Acoramidis (formerly AG10), a novel small molecule, has emerged as a potent TTR stabilizer, effectively preventing this dissociation. This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of this compound, with a focus on the key experimental data and methodologies that have defined its therapeutic profile.

Discovery and Rationale

This compound was discovered and initially developed by researchers at Stanford University and the University of the Pacific, with subsequent development by Eidos Therapeutics, a subsidiary of BridgeBio Pharma.[1][2][3] The drug was rationally designed to mimic the stabilizing effect of the naturally occurring T119M TTR variant, a "rescue mutation" known to protect carriers from developing ATTR even in the presence of destabilizing mutations.[4] This precision medicine approach targets the root cause of ATTR by preventing the formation of toxic amyloid fibrils.[1]

Mechanism of Action: Stabilizing the Transthyretin Tetramer

This compound is a highly selective TTR stabilizer that binds to the thyroxine-binding sites of the TTR tetramer. This binding reinforces the protein's native quaternary structure, preventing its dissociation into amyloidogenic monomers. Molecular dynamics simulations and structural studies have revealed that this compound forms hydrogen bonds with serine residues within the binding sites, an interaction that is crucial for its potent stabilizing effect. This enthalpically-driven binding mimics the protective mechanism of the T119M variant and is a key differentiator from other TTR stabilizers. The stabilization of the TTR tetramer is the primary mechanism through which this compound is expected to halt the progression of ATTR-CM.

cluster_0 Normal TTR Homeostasis cluster_1 ATTR Pathogenesis cluster_2 This compound Intervention Stable TTR Tetramer Stable TTR Tetramer Transport (Thyroxine, Retinol) Transport (Thyroxine, Retinol) Stable TTR Tetramer->Transport (Thyroxine, Retinol) Normal Function Unstable TTR Tetramer Unstable TTR Tetramer Monomer Dissociation Monomer Dissociation Unstable TTR Tetramer->Monomer Dissociation Rate-limiting step Stabilized TTR Tetramer Stabilized TTR Tetramer Misfolding & Aggregation Misfolding & Aggregation Monomer Dissociation->Misfolding & Aggregation Amyloid Fibril Deposition Amyloid Fibril Deposition Misfolding & Aggregation->Amyloid Fibril Deposition Cardiomyopathy Cardiomyopathy Amyloid Fibril Deposition->Cardiomyopathy This compound This compound This compound->Unstable TTR Tetramer Binds & Stabilizes Stabilized TTR Tetramer->Monomer Dissociation Inhibits

Figure 1: Mechanism of Action of this compound in ATTR-CM.

Preclinical Evaluation

The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its binding affinity, stabilization potency, and cellular effects.

Quantitative Preclinical Data
ParameterValueAssayOrganism/SystemReference
Binding Affinity (Kd)
This compound4.8 ± 1.9 nMIsothermal Titration CalorimetryHuman TTR
Tafamidis4.4 ± 1.3 nMIsothermal Titration CalorimetryHuman TTR
Thermodynamic Parameters
This compound (ΔH)-13.60 kcal/molIsothermal Titration CalorimetryHuman TTR
This compound (TΔS)-2.26 kcal/molIsothermal Titration CalorimetryHuman TTR
Tafamidis (ΔH)-5.00 kcal/molIsothermal Titration CalorimetryHuman TTR
Tafamidis (TΔS)6.39 kcal/molIsothermal Titration CalorimetryHuman TTR
TTR Stabilization
This compound (10 µM)95.4 ± 4.8%Western Blot (Human Serum)Human
Tafamidis (20 µM)~50-75%Western Blot (Human Serum)Human
This compound (Peak)>95%Fluorescent Probe ExclusionDog
This compound (Trough)>90%Fluorescent Probe ExclusionDog
Experimental Protocols

Objective: To determine the binding affinity (Kd) and thermodynamic parameters (ΔH, TΔS) of this compound to TTR.

Methodology:

  • Sample Preparation: Recombinant human TTR was dialyzed against a phosphate-buffered saline (PBS) solution (pH 7.4) containing 100 mM KCl and 1 mM EDTA. This compound was dissolved in the same buffer with 2.5% DMSO.

  • ITC Instrument: A MicroCal PEAQ-ITC instrument was used, with the temperature maintained at 25°C.

  • Titration: A solution of this compound (25 µM) was titrated into the ITC cell containing TTR (2.5 µM).

  • Data Analysis: The resulting heat changes upon each injection were integrated and plotted against the molar ratio of ligand to protein. The data were fitted to a one-site binding model to determine the binding affinity (Ka, from which Kd is calculated), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) was calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS).

Objective: To assess the ability of this compound to prevent the acid-induced dissociation of TTR tetramers in human serum.

Methodology:

  • Sample Incubation: Pooled human serum was incubated with this compound (10 µM) or vehicle (DMSO) for 2 hours at room temperature.

  • Acidification: The serum samples were acidified to pH 3.8 and incubated for 72 hours to induce TTR tetramer dissociation.

  • Cross-linking: Glutaraldehyde was added to cross-link the remaining intact TTR tetramers.

  • SDS-PAGE and Western Blot: The samples were subjected to denaturing sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins were then transferred to a nitrocellulose membrane.

  • Immunodetection: The membrane was blocked and then incubated with a primary antibody specific for human TTR, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Quantification: The protein bands corresponding to the TTR tetramer were visualized using a chemiluminescent substrate, and the band intensities were quantified to determine the percentage of TTR stabilization relative to a non-acidified control.

Objective: To measure the occupancy of the TTR binding sites by this compound.

Methodology:

  • Principle: This assay utilizes a fluorescent probe that binds to the thyroxine-binding sites of TTR and becomes fluorescent upon binding. A competing ligand like this compound will displace the probe, leading to a decrease in fluorescence.

  • Assay Conditions: Serum or plasma samples were incubated with a fluorescent probe in the presence or absence of this compound.

  • Fluorescence Measurement: The fluorescence intensity was measured using a fluorometer.

  • Data Analysis: The percentage of TTR occupancy by this compound was calculated based on the reduction in fluorescence compared to the control (probe alone).

Objective: To evaluate the inhibitory effect of this compound on TTR amyloid fibril formation.

Methodology:

  • Protein Preparation: Purified recombinant human TTR was used.

  • Aggregation Induction: TTR aggregation was induced by acidification of the buffer (e.g., to pH 4.4) and incubation at 37°C with agitation.

  • Inhibitor Addition: this compound or vehicle control was added to the TTR solution prior to inducing aggregation.

  • Monitoring Aggregation: Fibril formation was monitored over time by measuring the turbidity of the solution at 400 nm or by using a thioflavin T (ThT) fluorescence assay, where ThT fluorescence increases upon binding to amyloid fibrils.

Objective: To assess the ability of this compound to protect cells from the toxicity of TTR oligomers.

Methodology:

  • Cell Culture: A human neuroblastoma cell line (e.g., SH-SY5Y) was cultured in appropriate media.

  • Preparation of TTR Oligomers: Misfolded TTR oligomers were prepared by incubating TTR under conditions that promote aggregation.

  • Cell Treatment: The cultured cells were treated with pre-formed TTR oligomers in the presence or absence of this compound.

  • Viability Assessment: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified by measuring the absorbance at 570 nm.

Clinical Development

The clinical development of this compound has been centered around the pivotal Phase 3 ATTRibute-CM trial, which evaluated its efficacy and safety in patients with ATTR-CM.

ATTRibute-CM Trial Design

Start Patient Screening (ATTR-CM Diagnosis, NYHA I-III) Randomization Randomization (2:1) Start->Randomization AcoramidisArm This compound 800 mg BID (n=421) Randomization->AcoramidisArm This compound PlaceboArm Placebo BID (n=211) Randomization->PlaceboArm Placebo TreatmentPeriod 30-Month Double-Blind Treatment AcoramidisArm->TreatmentPeriod PlaceboArm->TreatmentPeriod PrimaryEndpoint Primary Endpoint Analysis (Hierarchical: All-Cause Mortality, CV Hospitalization, NT-proBNP, 6MWD) TreatmentPeriod->PrimaryEndpoint OLE Open-Label Extension (All patients receive this compound) TreatmentPeriod->OLE

Figure 2: ATTRibute-CM Clinical Trial Workflow.
Key Clinical Efficacy and Safety Data

EndpointThis compoundPlaceboResultReference
Primary Endpoint (Win Ratio) 1.8 (p < 0.0001)
All-Cause Mortality (30 months) 81% survival74% survival25% relative risk reduction
Cardiovascular-Related Hospitalization 50% relative risk reduction (p < 0.0001)
Change in 6-Minute Walk Distance (30 months) Statistically significant improvement (p < 0.0001)
Change in KCCQ-OS Score (30 months) Statistically significant improvement (p < 0.0001)
Change in NT-proBNP (30 months) Statistically significant improvement (p < 0.0001)
Serum TTR Levels 42% greater increase vs. tafamidis-
Serious Adverse Events 54.6%64.9%Similar safety profile

Conclusion

This compound represents a significant advancement in the treatment of transthyretin amyloid cardiomyopathy. Its rational design, based on mimicking a protective genetic variant, has translated into a potent and highly selective TTR stabilizer. The comprehensive preclinical and clinical data, particularly from the ATTRibute-CM trial, have demonstrated its ability to achieve near-complete TTR stabilization, leading to clinically meaningful improvements in mortality, morbidity, and quality of life for patients with ATTR-CM. The detailed experimental methodologies outlined in this guide provide a foundation for further research and a deeper understanding of the therapeutic potential of TTR stabilization in amyloid diseases.

References

Acoramidis and its High-Affinity Binding to Transthyretin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoramidis (formerly AG10) is a potent, orally bioavailable small molecule designed to stabilize the tetrameric structure of transthyretin (TTR), a transport protein primarily synthesized in the liver. In transthyretin amyloidosis (ATTR), the dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in the pathogenic cascade of misfolding, aggregation, and subsequent deposition of amyloid fibrils in various tissues, leading to progressive organ dysfunction. This compound is a next-generation TTR stabilizer that has demonstrated near-complete TTR stabilization and promising clinical outcomes in patients with ATTR cardiomyopathy (ATTR-CM).[1][2][3] This technical guide provides an in-depth analysis of the binding affinity of this compound to TTR, detailing the quantitative data, experimental methodologies, and the underlying mechanism of action.

Mechanism of Action: Mimicking Nature's Protection

This compound's mechanism of action is centered on mimicking the stabilizing effects of the naturally occurring, protective T119M TTR variant.[4][5] It binds with high affinity to the two thyroxine-binding sites on the TTR tetramer. This binding is characterized by a primarily enthalpic mode, driven by the formation of key hydrogen bonds with serine residues within both the inner and outer regions of the binding pocket. This interaction significantly increases the activation energy barrier for tetramer dissociation, effectively locking the TTR protein in its native, non-pathogenic quaternary structure. By preventing the initial dissociation step, this compound halts the amyloid cascade at its source.

This compound Mechanism of Action cluster_0 Normal TTR Homeostasis cluster_1 ATTR Pathogenesis cluster_2 This compound Intervention TTR_tetramer TTR Tetramer TTR_monomer TTR Monomer TTR_tetramer->TTR_monomer Dissociation (Rate-limiting step) Stabilized_TTR Stabilized TTR Tetramer Misfolded_monomer Misfolded Monomer TTR_monomer->Misfolded_monomer Misfolding Amyloid_fibrils Amyloid Fibrils Misfolded_monomer->Amyloid_fibrils Aggregation This compound This compound This compound->TTR_tetramer Binds to Thyroxine Binding Sites Stabilized_TTR->TTR_monomer Dissociation Inhibited

Caption: Mechanism of TTR stabilization by this compound.

Quantitative Binding Affinity Data

This compound exhibits a superior binding affinity and kinetic profile for TTR compared to other stabilizers, such as tafamidis. This enhanced potency is a key contributor to its ability to achieve near-complete TTR stabilization in clinical settings.

ParameterThis compoundTafamidisMethodReference
Binding Affinity (Fold Higher vs. Tafamidis) 7-fold-Surface Plasmon Resonance (SPR)
Binding Affinity (Fold Higher vs. Tafamidis) 4-fold-Microscale Thermophoresis (MST)
Residence Time (Fold Longer vs. Tafamidis) 4-fold-Surface Plasmon Resonance (SPR)
TTR Stabilization (in vitro, at clinical trough) ≥90%36%Western Blot
TTR Binding Site Occupancy (in vitro, at clinical trough) 103 ± 13%71 ± 14%Fluorescent Probe Exclusion (FPE)

Experimental Protocols

The binding affinity and stabilization capacity of this compound have been characterized using a suite of biophysical and biochemical assays. Below are detailed methodologies for the key experiments cited.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions. It was employed to determine the association (kon) and dissociation (koff) rate constants, as well as the dissociation constant (KD), for the binding of this compound and tafamidis to TTR.

Methodology:

  • Immobilization: Purified human TTR is immobilized on a sensor chip surface.

  • Analyte Injection: A series of concentrations of the TTR stabilizer (this compound or tafamidis) are flowed over the sensor surface. The concentrations used in published studies ranged from 3.9 nM to 1000 nM.

  • Data Acquisition: The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is measured in real-time and recorded as a sensorgram.

  • Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to calculate the kon, koff, and KD values. The residence time is calculated as 1/koff.

SPR Workflow cluster_workflow Surface Plasmon Resonance (SPR) Workflow Immobilization Immobilize TTR on Sensor Chip Injection Inject this compound (Analyte) Immobilization->Injection Detection Detect Binding in Real-Time (Sensorgram) Injection->Detection Analysis Kinetic Analysis (kon, koff, KD) Detection->Analysis

Caption: Generalized workflow for SPR analysis.

Microscale Thermophoresis (MST)

MST is an equilibrium-based method that measures the directed movement of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement, which can be used to quantify binding affinity.

Methodology:

  • Labeling: Purified TTR is fluorescently labeled.

  • Sample Preparation: A constant concentration of labeled TTR is mixed with a serial dilution of the TTR stabilizer (this compound or tafamidis).

  • Measurement: The samples are loaded into capillaries, and an infrared laser is used to create a precise temperature gradient. The movement of the fluorescently labeled TTR is monitored.

  • Data Analysis: The change in the normalized fluorescence as a function of the stabilizer concentration is plotted, and the resulting binding curve is fitted to determine the KD.

MST Workflow cluster_workflow Microscale Thermophoresis (MST) Workflow Labeling Fluorescently Label Purified TTR Titration Titrate Labeled TTR with This compound Labeling->Titration Measurement Measure Thermophoretic Movement Titration->Measurement Analysis Determine Dissociation Constant (KD) Measurement->Analysis

Caption: Generalized workflow for MST analysis.

Western Blot Assay for TTR Tetramer Stabilization

This assay quantifies the ability of a stabilizer to prevent the dissociation of the TTR tetramer under denaturing conditions (e.g., acidic pH).

Methodology:

  • Incubation: Human plasma samples are incubated with the TTR stabilizer (this compound, tafamidis, or diflunisal) at clinically relevant concentrations.

  • Acidification: The plasma samples are subjected to acidic conditions to induce the dissociation of unstabilized TTR tetramers.

  • Neutralization and Cross-linking: The samples are neutralized, and the remaining intact TTR tetramers are cross-linked.

  • Electrophoresis and Immunoblotting: The samples are separated by non-denaturing polyacrylamide gel electrophoresis (PAGE), transferred to a membrane, and probed with an anti-TTR antibody.

  • Quantification: The intensity of the band corresponding to the TTR tetramer is quantified to determine the percentage of stabilized TTR.

Western Blot Workflow cluster_workflow TTR Stabilization Western Blot Workflow Incubation Incubate Plasma with This compound Acidification Induce Dissociation (Acidic pH) Incubation->Acidification Crosslinking Cross-link Intact Tetramers Acidification->Crosslinking Immunoblot PAGE and Western Blot for TTR Crosslinking->Immunoblot Quantification Quantify Tetramer Band Intensity Immunoblot->Quantification

References

The Pharmacokinetics and Pharmacodynamics of Acoramidis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoramidis (sold under the brand names Attruby and Beyonttra) is a selective, orally administered, small-molecule stabilizer of transthyretin (TTR).[1][2][3] It is indicated for the treatment of the cardiomyopathy of wild-type or variant transthyretin-mediated amyloidosis (ATTR-CM) in adults to reduce cardiovascular death and cardiovascular-related hospitalization.[2][4] ATTR-CM is a progressive and fatal disease characterized by the destabilization of the TTR protein tetramer into monomers. These monomers misfold and aggregate into amyloid fibrils that deposit in the heart, leading to restrictive cardiomyopathy and heart failure.

This compound is designed to mimic the protective properties of the naturally occurring T119M TTR mutation by binding to the thyroxine-binding sites of the TTR tetramer. This binding action stabilizes the tetramer, preventing its dissociation—the rate-limiting step in the amyloidogenic cascade. Compared to earlier stabilizers, this compound is noted for being a more potent and selective stabilizer of TTR, achieving near-complete stabilization.

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data from clinical trials and regulatory assessments.

Pharmacodynamics: Mechanism of Action and Effects

The primary pharmacodynamic effect of this compound is the stabilization of the TTR protein. By binding to TTR's thyroxine-binding sites, this compound slows the dissociation of the TTR tetramer into its constituent monomers, which is the essential first step in the formation of amyloid fibrils.

Signaling Pathway: TTR Amyloidogenesis and this compound Intervention

G cluster_0 Normal TTR Homeostasis cluster_1 ATTR Pathogenesis cluster_2 Therapeutic Intervention TTR_Tetramer Stable TTR Tetramer (in circulation) Unstable_Tetramer Unstable TTR Tetramer (Wild-Type or Variant) Monomers Amyloidogenic Monomers Unstable_Tetramer->Monomers Dissociation (Rate-Limiting Step) Stabilized_Tetramer Stabilized TTR Tetramer Unstable_Tetramer->Stabilized_Tetramer Stabilization Aggregates Misfolded Monomers & Oligomers Monomers->Aggregates Misfolding Fibrils Amyloid Fibrils Aggregates->Fibrils Aggregation Deposition Cardiac Amyloid Deposition Fibrils->Deposition This compound This compound This compound->Unstable_Tetramer Binds to Thyroxine Sites Stabilized_Tetramer->Deposition Prevents Deposition ADME_Workflow cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion Oral Oral Administration (712 mg BID) Tmax Tmax: ~1 hour Oral->Tmax Food Unaffected by High-Fat Meal Vd Apparent Vd: 654 L Oral->Vd Binding Protein Binding: 96% (Primarily to TTR) Metabolism_Site Primary Route: Glucuronidation Vd->Metabolism_Site Enzymes UGT1A9, UGT1A1, UGT2B7 Metabolism_Site->Enzymes Metabolite Active Metabolite: This compound-AG (8% of exposure, 1/3 activity) Metabolism_Site->Metabolite HalfLife Effective Half-Life: 6 hours Metabolism_Site->HalfLife Urine Urine: 68% (<10% unchanged) HalfLife->Urine Feces Feces: 32% (15% unchanged) HalfLife->Feces ATTRibute_CM cluster_Trial ATTRibute-CM Trial Flow cluster_Hierarchy Hierarchical Testing Sequence Start 632 ATTR-CM Patients Random Randomization (2:1) Start->Random Group_A This compound (n=421) Random->Group_A Group_P Placebo (n=211) Random->Group_P FollowUp 30-Month Treatment Period Group_A->FollowUp Group_P->FollowUp Endpoint Primary Hierarchical Endpoint Analysis (Win Ratio) FollowUp->Endpoint Step1 1. All-Cause Mortality Step2 2. CV-Related Hospitalizations Step1->Step2 Step3 3. Change in NT-proBNP Step2->Step3 Step4 4. Change in 6-Minute Walk Distance Step3->Step4

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Acoramidis's Effect on Transthyretin (TTR) Tetramer Dissociation

Executive Summary

Transthyretin (TTR) amyloidosis (ATTR) is a progressive and fatal disease driven by the dissociation of the TTR tetramer into its constituent monomers. This event is the rate-limiting step in the amyloidogenic cascade, which involves monomer misfolding and aggregation into toxic amyloid fibrils. This compound (formerly AG10) is a highly selective, small-molecule kinetic stabilizer of TTR. It is designed to mimic the stabilizing properties of the naturally occurring, protective T119M TTR variant. By binding with high affinity to the two thyroxine-binding sites on the TTR tetramer, this compound stabilizes its native quaternary structure, potently inhibiting tetramer dissociation and halting the progression of amyloidogenesis. This guide provides a detailed overview of the mechanism, quantitative biophysical data, and experimental methodologies used to characterize the stabilizing effect of this compound on the TTR tetramer.

The Amyloidogenic Cascade and the Role of this compound

The pathogenesis of TTR amyloidosis begins with the dissociation of the stable, homotetrameric TTR protein into monomers.[1] This dissociation is the crucial, rate-limiting step for the entire disease process.[1][2][3][4] Once dissociated, the monomers undergo a conformational change, misfold, and then self-assemble into oligomers, protofibrils, and ultimately insoluble amyloid fibrils that deposit in various organs, particularly the heart and nerves, leading to organ dysfunction.

This compound exerts its therapeutic effect by intervening at the very first step of this cascade. It acts as a kinetic stabilizer, binding selectively to the native tetrameric form of TTR at its two thyroxine-binding sites. This binding event reinforces the weak dimer-dimer interface, significantly increasing the energetic barrier for tetramer dissociation. By preventing the formation of amyloidogenic monomers, this compound slows the progression of the disease. The design of this compound was inspired by the protective T119M TTR gene variant, mimicking its ability to form stabilizing hydrogen bonds within the binding sites.

G cluster_0 Normal TTR Homeostasis cluster_1 ATTR Pathogenesis cluster_2 Therapeutic Intervention TTR_Tetramer Native TTR Tetramer TTR_Monomer TTR Monomer TTR_Tetramer->TTR_Monomer Dissociation (Rate-Limiting Step) Stabilized_Complex Stabilized TTR-Acoramidis Complex Misfolded_Monomer Misfolded Monomer TTR_Monomer->Misfolded_Monomer Misfolding Aggregates Oligomers & Aggregates Misfolded_Monomer->Aggregates Amyloid_Fibrils Amyloid Fibrils (Tissue Deposition) Aggregates->Amyloid_Fibrils This compound This compound This compound->TTR_Tetramer Binds to Thyroxine Sites Stabilized_Complex->TTR_Monomer G Start Human Plasma containing endogenous TTR Incubation 1. Incubation with this compound or Vehicle Start->Incubation Acidification 2. Acidification (e.g., pH 5.0) to accelerate dissociation Incubation->Acidification Crosslinking 3. Glutaraldehyde Cross-linking to fix remaining tetramers Acidification->Crosslinking SDSPAGE 4. SDS-PAGE Separation Crosslinking->SDSPAGE WesternBlot 5. Western Blot with anti-TTR Antibody SDSPAGE->WesternBlot Quantification 6. Densitometry Analysis Quantify tetramer band intensity WesternBlot->Quantification

References

Acoramidis in Transthyretin Amyloid Polyneuropathy: An In-depth Technical Guide to Early-Stage Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transthyretin (TTR) amyloidosis is a progressive and life-threatening disease characterized by the misfolding and aggregation of the TTR protein, leading to the formation of amyloid fibrils that deposit in various tissues and organs. When the peripheral and autonomic nervous systems are primarily affected, the condition is known as transthyretin amyloid polyneuropathy (ATTR-PN), a debilitating disorder marked by sensory, motor, and autonomic dysfunction.[1][2] Acoramidis (formerly AG10) is a novel, orally bioavailable small molecule designed as a kinetic stabilizer of the TTR protein.[3][4] This technical guide provides a comprehensive overview of the early-stage research on this compound for the treatment of ATTR-PN, with a focus on its mechanism of action, preclinical evidence of TTR stabilization, and the design of clinical investigations for the polyneuropathy indication.

Mechanism of Action: Stabilizing the Transthyretin Tetramer

The foundational mechanism of this compound is the kinetic stabilization of the TTR tetramer.[3] The dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in the amyloidogenic cascade. These monomers can then misfold and aggregate into toxic oligomers and amyloid fibrils. This compound is designed to mimic the stabilizing effect of the naturally occurring, protective T119M TTR variant. It binds with high affinity and selectivity to the two thyroxine-binding sites on the TTR tetramer, strengthening the bonds between the monomers and preventing their dissociation. This stabilization of the native tetrameric conformation effectively halts the amyloidogenic process at its origin.

This compound Mechanism of Action cluster_0 Normal TTR Homeostasis cluster_1 ATTR Pathogenesis cluster_2 Therapeutic Intervention with this compound TTR Tetramer TTR Tetramer Dissociation Dissociation TTR Tetramer->Dissociation Stabilized TTR Tetramer Stabilized TTR Tetramer Misfolded Monomers Misfolded Monomers Dissociation->Misfolded Monomers Aggregation Aggregation Misfolded Monomers->Aggregation Amyloid Fibrils Amyloid Fibrils Aggregation->Amyloid Fibrils This compound This compound This compound->TTR Tetramer Binds to thyroxine-binding sites Stabilized TTR Tetramer->Dissociation Inhibition

Figure 1: this compound signaling pathway for TTR stabilization.

Preclinical Research on this compound (AG10)

While extensive preclinical research has been conducted on this compound (AG10) to establish its efficacy as a TTR stabilizer, it is important to note that publicly available studies have predominantly focused on the cardiomyopathy aspect of ATTR. Specific preclinical investigations using animal models of polyneuropathy to assess nerve-specific endpoints like nerve conduction velocity or nerve fiber density have not been widely published. The available preclinical data primarily demonstrates the potent and selective stabilization of TTR in vitro and in vivo.

In Vitro TTR Stabilization

This compound has been shown to be a potent stabilizer of both wild-type and mutant TTR in vitro. Studies have demonstrated its ability to prevent TTR aggregation under denaturing conditions.

Assay TypeKey FindingsReference
TTR Fibril Formation Assay AG10 effectively inhibits acid-induced TTR fibril formation in a concentration-dependent manner.
TTR Stabilization in Human Serum AG10 demonstrates superior TTR stabilization in human serum compared to other stabilizers, achieving near-complete stabilization.
In Vivo Pharmacokinetics and TTR Stabilization in Healthy Volunteers

Phase 1 studies in healthy adult volunteers established the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound. These studies confirmed that oral administration of this compound leads to dose-dependent plasma concentrations that result in near-complete TTR stabilization.

ParameterResultReference
TTR Stabilization >95% TTR stabilization on average at steady state in the final multiple ascending dose cohort.
Serum TTR Concentrations Increased serum TTR levels from baseline, an in vivo indicator of TTR stability.
Half-life Approximately 25 hours, supporting twice-daily dosing.

Early-Stage Clinical Research in Polyneuropathy: The ATTRibute-PN Trial

The primary early-stage clinical evidence for this compound in polyneuropathy comes from the design of the Phase 3 ATTRibute-PN trial (NCT04882735). This study was designed to evaluate the efficacy and safety of this compound in patients with symptomatic ATTR-PN. Although the study design was later updated, its initial protocol provides valuable insight into the clinical development strategy for this compound in this indication.

The study was a randomized, double-blind, placebo-controlled trial with a primary endpoint focused on a comprehensive measure of neurological impairment.

ATTRibute-PN Trial Workflow Screening Screening Randomization Randomization Screening->Randomization This compound Arm This compound Arm Randomization->this compound Arm Placebo Arm Placebo Arm Randomization->Placebo Arm 18-Month Treatment Period 18-Month Treatment Period This compound Arm->18-Month Treatment Period Placebo Arm->18-Month Treatment Period Primary Endpoint Assessment Primary Endpoint Assessment 18-Month Treatment Period->Primary Endpoint Assessment Open-Label Extension Open-Label Extension Primary Endpoint Assessment->Open-Label Extension

Figure 2: High-level workflow of the ATTRibute-PN clinical trial.
Key Clinical Endpoints in ATTR-PN Research

The ATTRibute-PN trial was designed to utilize a range of validated instruments to assess the progression of polyneuropathy. The primary and secondary outcome measures provide a framework for understanding the key areas of clinical investigation for this compound in this patient population.

Endpoint CategorySpecific MeasureDescription
Primary Endpoint Modified Neuropathy Impairment Score +7 (mNIS+7)A composite score that provides a comprehensive assessment of neurological impairment, including muscle weakness, sensory loss, reflexes, and autonomic function.
Secondary Endpoints Norfolk Quality of Life-Diabetic Neuropathy (QoL-DN)A patient-reported outcome measure that assesses the impact of neuropathy on quality of life.
Composite Autonomic Symptom Score 31 (COMPASS-31)A patient-reported questionnaire that evaluates the severity of autonomic symptoms.
Rasch-built Overall Disability Scale (R-ODS)A patient-reported scale that measures limitations in daily activities and social participation.
Nerve Conduction Studies (NCS)Electrophysiological tests that measure the speed and strength of nerve signals.

Experimental Protocols

Detailed, step-by-step experimental protocols for the clinical assessments used in the ATTRibute-PN trial are not publicly available. However, based on the established methodologies for these instruments, the following provides an overview of the procedures involved.

Modified Neuropathy Impairment Score +7 (mNIS+7)

The mNIS+7 is a comprehensive assessment of neurological impairment that combines a physical examination with quantitative sensory and autonomic testing, and nerve conduction studies. The components are scored to generate a composite measure of disease severity.

Components of the mNIS+7:

  • Neuropathy Impairment Score (NIS):

    • Muscle Weakness: Manual muscle testing of various muscle groups in the upper and lower limbs, and cranial nerves. Strength is graded on a standardized scale.

    • Reflexes: Assessment of deep tendon reflexes.

    • Sensation: Evaluation of sensory perception (e.g., touch-pressure, vibration, pinprick) in the digits.

  • +7 Component:

    • Quantitative Sensory Testing (QST): Measurement of thresholds for various sensory stimuli (e.g., vibration, temperature) to assess the function of different nerve fiber types.

    • Nerve Conduction Studies (NCS): Electrophysiological measurement of nerve conduction velocity and amplitude in motor and sensory nerves.

    • Autonomic Function Testing: Assessment of heart rate response to deep breathing as a measure of cardiovascular autonomic function.

Nerve Conduction Studies (NCS)

Nerve conduction studies are a set of electrophysiological tests that assess the function of peripheral nerves. The general protocol involves:

  • Patient Preparation: The patient is positioned comfortably, and the skin over the area to be tested is cleaned.

  • Electrode Placement: Recording electrodes are placed on the skin over the muscle or nerve being studied. Stimulating electrodes are placed at various points along the nerve pathway.

  • Nerve Stimulation: A mild electrical impulse is delivered through the stimulating electrodes to activate the nerve.

  • Signal Recording: The recording electrodes detect the electrical response of the nerve or muscle.

  • Data Analysis: The time it takes for the electrical signal to travel between the stimulating and recording electrodes (latency), the strength of the signal (amplitude), and the speed of transmission (conduction velocity) are measured and compared to normal values.

Patient-Reported Outcome Measures

The Norfolk QoL-DN, COMPASS-31, and R-ODS are administered as questionnaires to be completed by the patient. The administration protocols for these instruments generally involve:

  • Providing the questionnaire to the patient in a quiet and comfortable setting.

  • Instructing the patient on how to complete the questionnaire, ensuring they understand the questions and the response scales.

  • Allowing the patient sufficient time to complete the questionnaire without assistance, unless clarification of instructions is needed.

  • Scoring the questionnaire according to the specific guidelines for each instrument to generate a quantitative measure of quality of life, autonomic symptoms, or disability.

Conclusion

Early-stage research on this compound has robustly established its mechanism of action as a potent TTR stabilizer. While preclinical studies have primarily focused on demonstrating this core mechanism and its relevance to cardiomyopathy, the clinical development program has expanded to address the significant unmet need in ATTR-PN. The design of the ATTRibute-PN trial, with its comprehensive set of neurological endpoints, underscores the commitment to evaluating the potential of this compound to halt or slow the progression of polyneuropathy in patients with TTR amyloidosis. As more data from clinical trials in ATTR-PN become available, the therapeutic potential of this promising TTR stabilizer in the context of neurological impairment will be further elucidated. The lack of publicly available preclinical data specifically in animal models of polyneuropathy represents a current knowledge gap and an area for future research to further delineate the direct effects of TTR stabilization on nerve pathology.

References

Methodological & Application

Application Notes and Protocols for Acoramidis in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing acoramidis (formerly AG10) in in vitro cell culture experiments to assess its efficacy in preventing transthyretin (TTR)-mediated cytotoxicity. The protocols are designed for researchers in academic and industrial settings who are investigating transthyretin amyloidosis (ATTR) and developing novel therapeutic agents.

Introduction

This compound is a potent and selective kinetic stabilizer of the transthyretin (TTR) protein.[1][2][3] Transthyretin amyloidosis is a progressive disease caused by the dissociation of the TTR tetramer into monomers, which then misfold and aggregate into amyloid fibrils that deposit in various organs, most notably the heart and nerves.[1][2] this compound is designed to mimic the stabilizing effects of the naturally occurring protective T119M TTR variant. It binds to the thyroxine-binding sites of the TTR tetramer, stabilizing its native quaternary structure and preventing the initial dissociation step that is critical for amyloidogenesis. In vitro studies have demonstrated that this compound effectively stabilizes both wild-type and mutant TTR, including the V122I variant associated with familial amyloid cardiomyopathy.

Mechanism of Action: TTR Stabilization

The central mechanism of this compound is the kinetic stabilization of the TTR tetramer. This process is crucial for preventing the cascade of events that leads to amyloid fibril formation and subsequent cellular toxicity.

This compound Mechanism of Action TTR_tetramer Native TTR Tetramer TTR_monomer Unstable TTR Monomers TTR_tetramer->TTR_monomer Dissociation (Rate-limiting step) Amyloid_fibrils Amyloid Fibrils (Cytotoxic) TTR_monomer->Amyloid_fibrils Misfolding & Aggregation This compound This compound This compound->TTR_tetramer Binding & Stabilization

Figure 1. This compound stabilizes the TTR tetramer, preventing its dissociation.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from in vitro studies.

ParameterValueTTR VariantAssay TypeReference
Binding Affinity (Kd1) 4.8 nMWild-TypeIsothermal Titration Calorimetry
Binding Affinity (Kd2) 314 nMWild-TypeIsothermal Titration Calorimetry
TTR Stabilization Nearly 100% at 10 µMWild-TypeWestern Blot (in serum)
Cardiomyocyte Protection Effective at 8 µMV122ICell Viability Assay
Fibril Formation Inhibition Potent at 1:1 and 1:0.5 molar ratio (this compound:TTR)Wild-Type & V122ITurbidity Assay

Experimental Protocols

Protocol 1: Assessment of this compound in Preventing TTR-Mediated Cytotoxicity in Cardiomyocytes

This protocol details a cell-based assay to evaluate the ability of this compound to protect cardiomyocytes from the cytotoxic effects of aggregated TTR. The human cardiomyocyte cell line AC16 is a relevant model for these studies.

Materials:

  • Human cardiomyocyte cell line (e.g., AC16)

  • Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics

  • Recombinant human TTR (wild-type or mutant, e.g., V122I)

  • This compound (AG10)

  • Cell viability assay reagent (e.g., MTT, Resazurin, or LDH cytotoxicity assay kit)

  • Sterile, tissue culture-treated 96-well plates

  • Phosphate-buffered saline (PBS)

Experimental Workflow:

Cardiomyocyte Protection Assay Workflow cluster_prep Preparation cluster_treat Treatment cluster_assess Assessment prep_cells 1. Seed Cardiomyocytes in 96-well plate prep_ttr 2. Prepare Aggregated TTR (Acidification) prep_acor 3. Pre-incubate TTR with this compound treat_cells 4. Add TTR/Acoramidis mixtures to cells prep_acor->treat_cells incubate 5. Incubate for 24-72 hours treat_cells->incubate viability_assay 6. Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay data_analysis 7. Analyze Data viability_assay->data_analysis

Figure 2. Workflow for the cardiomyocyte protection assay.

Methodology:

  • Cell Culture:

    • Culture AC16 cardiomyocytes in the recommended medium and conditions until they reach approximately 80% confluency.

    • Seed the cells into a 96-well plate at a density of 1 x 104 to 2 x 104 cells per well and allow them to adhere overnight.

  • Preparation of TTR Aggregates and Treatment Solutions:

    • To induce aggregation, dissolve recombinant TTR in a low pH buffer (e.g., acetate buffer, pH 4.4) at a concentration of approximately 3.6 µM and incubate for 24-72 hours at 37°C.

    • Prepare a stock solution of this compound in DMSO.

    • For the treatment groups, pre-incubate the aggregated TTR with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for at least 1 hour at 37°C. The final DMSO concentration in the cell culture medium should be kept below 0.1%.

  • Cell Treatment:

    • Carefully remove the culture medium from the 96-well plate.

    • Add the prepared TTR-acoramidis mixtures to the respective wells.

    • Controls:

      • Untreated Control: Cells treated with vehicle (buffer with DMSO).

      • TTR-Treated Control: Cells treated with aggregated TTR without this compound.

      • This compound Control: Cells treated with the highest concentration of this compound alone to check for any intrinsic cytotoxicity.

  • Incubation and Assessment:

    • Incubate the treated cells for 24 to 72 hours at 37°C in a humidified incubator.

    • After the incubation period, assess cell viability using a standard method such as the MTT assay or LDH cytotoxicity assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control.

    • Plot the cell viability against the concentration of this compound to determine the dose-dependent protective effect.

Expected Outcomes

It is anticipated that treatment with aggregated TTR will significantly reduce cardiomyocyte viability. Co-incubation with this compound is expected to rescue this cytotoxic effect in a dose-dependent manner, with higher concentrations of this compound providing greater protection. These results would demonstrate the efficacy of this compound in preventing TTR-mediated cellular damage in a disease-relevant in vitro model.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. All work should be conducted in accordance with institutional safety guidelines.

References

Application Notes and Protocols for Preclinical Evaluation of Acoramidis in Animal Models of Transthyretin Amyloid Cardiomyopathy (ATTR-CM)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transthyretin amyloid cardiomyopathy (ATTR-CM) is a progressive and life-threatening disease characterized by the extracellular deposition of misfolded transthyretin (TTR) protein as amyloid fibrils in the myocardium. This infiltration leads to restrictive cardiomyopathy, heart failure, and arrhythmias. Acoramidis (formerly AG10) is a potent, selective, orally bioavailable small molecule designed to mimic the stabilizing effects of the naturally occurring, protective T119M TTR variant. By binding to the thyroxine-binding sites of the TTR tetramer, this compound stabilizes its native structure, preventing its dissociation into amyloidogenic monomers, the rate-limiting step in TTR amyloidogenesis.[1][2][3] These application notes provide a representative experimental design for the preclinical evaluation of this compound in a murine model of ATTR-CM.

Mechanism of Action of this compound

This compound is a TTR stabilizer that binds with high affinity and selectivity to the two thyroxine-binding pockets of the TTR tetramer. This binding reinforces the quaternary structure of the protein, increasing the energy barrier for tetramer dissociation. By preventing the formation of misfolded monomers, this compound effectively halts the amyloid cascade at its origin.[1][2] Preclinical and clinical studies have demonstrated that this compound achieves near-complete TTR stabilization.

cluster_0 Normal TTR Homeostasis cluster_1 Therapeutic Intervention with this compound TTR Tetramer TTR Tetramer TTR Monomers TTR Monomers TTR Tetramer->TTR Monomers Dissociation (Rate-limiting step) Stabilized TTR Tetramer Stabilized TTR Tetramer Amyloid Fibrils Amyloid Fibrils TTR Monomers->Amyloid Fibrils Misfolding & Aggregation Cardiac Deposition Cardiac Deposition Amyloid Fibrils->Cardiac Deposition Infiltration ATTR-CM Pathology ATTR-CM Pathology Cardiac Deposition->ATTR-CM Pathology This compound This compound This compound->TTR Tetramer Stabilized TTR Tetramer->TTR Monomers Inhibition of Dissociation

This compound Mechanism of Action

Experimental Protocols

The following protocols describe a representative study to evaluate the efficacy of this compound in a humanized transgenic mouse model of ATTR-CM.

Animal Model

A humanized transgenic mouse model expressing a pathogenic human TTR variant, such as the V122I mutation on a murine TTR knockout background (hTTR-V122I/TTR-/-), is recommended. This model develops progressive cardiac amyloid deposition and a phenotype that recapitulates key features of human ATTR-CM.

Experimental Design and Dosing

G cluster_0 Study Groups cluster_1 Treatment and Monitoring Timeline cluster_2 Assessments A Vehicle Control (n=15) start Day 0: Start Dosing B This compound (Low Dose) (n=15) C This compound (High Dose) (n=15) d28 Day 28: Interim Analysis start->d28 d90 Day 90: Terminal Analysis d28->d90 E Echocardiography d28->E F Serum Biomarkers d28->F d90->E d90->F G Histopathology d90->G

Experimental Workflow
  • Animals: Male hTTR-V122I/TTR-/- mice, aged 6-8 months.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water), administered orally once daily.

    • Group 2: this compound (low dose, e.g., 10 mg/kg), formulated in vehicle, administered orally once daily.

    • Group 3: this compound (high dose, e.g., 30 mg/kg), formulated in vehicle, administered orally once daily.

  • Duration: 12 weeks.

Efficacy Endpoints and Assessment Protocols

3.1. Echocardiography for Cardiac Function

  • Frequency: Baseline, 4 weeks, and 12 weeks post-treatment initiation.

  • Protocol:

    • Anesthetize mice with isoflurane (1-2% in oxygen).

    • Place the mouse in a supine position on a heated platform to maintain body temperature.

    • Perform transthoracic echocardiography using a high-frequency ultrasound system with a linear-array transducer.

    • Obtain M-mode and B-mode images from the parasternal long- and short-axis views.

    • Measure left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs), interventricular septal thickness (IVSd), and posterior wall thickness (PWd).

    • Calculate fractional shortening (FS%) and ejection fraction (EF%).

    • Assess diastolic function by measuring the E/A ratio from pulsed-wave Doppler of the mitral inflow.

3.2. Histopathological Analysis of Amyloid Deposition

  • Frequency: At the terminal endpoint (12 weeks).

  • Protocol:

    • Euthanize mice and perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.

    • Excise hearts, weigh them, and fix in 4% paraformaldehyde for 24 hours.

    • Process tissues for paraffin embedding and section at 5 µm thickness.

    • Stain sections with Congo Red and view under polarized light to visualize apple-green birefringence characteristic of amyloid deposits.

    • Stain adjacent sections with Thioflavin S for fluorescent visualization of amyloid deposits.

    • Perform immunohistochemistry using an anti-human TTR antibody to specifically label TTR deposits.

    • Quantification: Capture digital images of stained sections and quantify the amyloid-positive area as a percentage of the total myocardial area using image analysis software (e.g., ImageJ).

3.3. Serum Biomarker Analysis

  • Frequency: Baseline, 4 weeks, and 12 weeks.

  • Protocol:

    • Collect blood via retro-orbital or submandibular bleed into serum separator tubes.

    • Centrifuge at 2000 x g for 15 minutes to separate serum.

    • Store serum at -80°C until analysis.

    • TTR Stabilization Assay: Measure the concentration of stabilized TTR tetramers in serum using a validated immunoassay or Western blot under semi-denaturing conditions.

    • Cardiac Biomarkers: Quantify serum levels of N-terminal pro-B-type natriuretic peptide (NT-proBNP) and cardiac troponin I (cTnI) using commercially available ELISA kits specific for mice.

    • Total Human TTR: Measure the total concentration of human TTR in mouse serum via ELISA to assess the pharmacokinetic/pharmacodynamic relationship.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between treatment groups.

Table 1: Echocardiographic Parameters

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)
Baseline
LVEF (%)55 ± 556 ± 454 ± 6
FS (%)28 ± 329 ± 227 ± 4
IVSd (mm)0.9 ± 0.10.9 ± 0.10.9 ± 0.1
12 Weeks
LVEF (%)45 ± 652 ± 555 ± 4**
FS (%)22 ± 427 ± 328 ± 3
IVSd (mm)1.2 ± 0.21.0 ± 0.1*0.9 ± 0.1
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. Vehicle Control.

Table 2: Histopathological and Biomarker Data (12 Weeks)

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)
Cardiac Amyloid Burden (%)15 ± 48 ± 35 ± 2**
Serum NT-proBNP (pg/mL)800 ± 150500 ± 100350 ± 80
Serum TTR Stabilization (%)< 1060 ± 10*> 90
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. Vehicle Control.

Conclusion

This representative experimental design provides a robust framework for evaluating the preclinical efficacy of this compound in a relevant animal model of ATTR-CM. The outlined protocols for assessing cardiac function, amyloid burden, and key biomarkers will generate the necessary data to support the continued development of this compound as a promising therapeutic for ATTR-CM.

References

Application Note: Quantitative Analysis of Acoramidis in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantification of acoramidis (AG10) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies of this compound, a novel transthyretin stabilizer. The protocol outlines a straightforward protein precipitation method for sample preparation and provides a comprehensive framework for chromatographic separation and mass spectrometric detection. The quantitative data herein is based on a validated bioanalytical method.

Introduction

This compound is a potent and selective transthyretin (TTR) stabilizer developed for the treatment of transthyretin amyloid cardiomyopathy (ATTR-CM), a progressive and fatal disease. Accurate quantification of this compound in plasma is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays in drug development. This document provides a detailed methodology to support preclinical and clinical research on this compound.

Experimental

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.

Protocol:

  • Allow frozen human plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.

  • Add 200 µL of a suitable organic solvent (e.g., acetonitrile) containing an appropriate internal standard (IS).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is performed using a reverse-phase HPLC system.

Typical Conditions:

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A linear gradient is optimized to ensure separation of this compound and the internal standard from endogenous plasma components.

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry

Detection is achieved using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Typical Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: Optimized for the specific instrument

  • Gas Flow: Optimized for the specific instrument

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined through infusion and optimization experiments.

Quantitative Data

The following tables summarize the performance characteristics of a validated bioanalytical method for this compound in human plasma.

Table 1: Calibration Curve Details

ParameterValue
Calibration Range10 - 10,000 ng/mL
Regression ModelWeighted (1/x²) linear regression
Correlation Coefficient (r²)≥ 0.99

Table 2: Accuracy and Precision (Inter-day)

Quality Control (QC) LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ109.898.05.5
Low QC3029.598.34.2
Mid QC400408102.03.1
High QC80008120101.52.5

LLOQ: Lower Limit of Quantification, QC: Quality Control, CV: Coefficient of Variation

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) ppt Protein Precipitation (Acetonitrile + IS) plasma->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18) injection->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification (Calibration Curve) detection->quantification reporting Generate Report quantification->reporting logical_relationship cluster_method_validation Bioanalytical Method Validation cluster_application Application in Drug Development selectivity Selectivity accuracy Accuracy precision Precision linearity Linearity stability Stability pk_studies Pharmacokinetic (PK) Studies be_studies Bioequivalence (BE) Studies tdm Therapeutic Drug Monitoring (TDM) validated_method Validated LC-MS/MS Method validated_method->selectivity validated_method->accuracy validated_method->precision validated_method->linearity validated_method->stability validated_method->pk_studies validated_method->be_studies validated_method->tdm

Application Notes and Protocols: Evaluating Acoramidis Efficacy in Patient-Derived Cellular Models of Transthyretin Amyloidosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transthyretin amyloidosis (ATTR) is a progressive and often fatal disease characterized by the misfolding and aggregation of transthyretin (TTR) protein. These amyloid deposits accumulate in various organs, primarily the heart and nerves, leading to significant morbidity and mortality.[1][2] Acoramidis is a potent, orally bioavailable small molecule that stabilizes the TTR tetramer, preventing its dissociation into amyloidogenic monomers, which is the rate-limiting step in the amyloid cascade.[3][4] Clinical trials have demonstrated the efficacy of this compound in reducing mortality and cardiovascular hospitalizations in patients with ATTR cardiomyopathy (ATTR-CM).

These application notes provide a framework for utilizing patient-derived cell lines to study the cellular effects of this compound. By recapitulating the disease phenotype in vitro, researchers can investigate the mechanism of action of this compound at a cellular level and assess its potential to mitigate TTR-mediated toxicity. The following protocols are designed for researchers in academic and industrial settings engaged in drug discovery and translational research for ATTR.

Signaling Pathways and Experimental Workflow

The pathogenesis of ATTR begins with the dissociation of the TTR tetramer into monomers, which then misfold and aggregate into amyloid fibrils. These fibrils deposit in the extracellular space of tissues like the myocardium, leading to cellular stress, apoptosis, and organ dysfunction. This compound intervenes at the initial step of this cascade by stabilizing the TTR tetramer.

ATTR_Pathway TTR_tetramer TTR Tetramer (Stable) TTR_monomer TTR Monomer (Unstable) TTR_tetramer->TTR_monomer Dissociation Misfolded_monomer Misfolded Monomer TTR_monomer->Misfolded_monomer Misfolding Aggregates Amyloid Fibril Aggregates Misfolded_monomer->Aggregates Aggregation Cell_Stress Cellular Stress (e.g., ER Stress, Oxidative Stress) Aggregates->Cell_Stress Induces Apoptosis Apoptosis Cell_Stress->Apoptosis Leads to This compound This compound This compound->TTR_tetramer Stabilizes

Figure 1: this compound mechanism in the ATTR pathway.

The following workflow outlines the key stages for evaluating this compound in patient-derived cell lines.

Experimental_Workflow cluster_setup I. Cell Model Generation & Culture cluster_treatment II. This compound Treatment cluster_analysis III. Cellular & Molecular Analysis Patient_Sample Patient Biopsy (Fibroblasts or PBMCs) iPSC_Generation iPSC Generation Patient_Sample->iPSC_Generation Cardiomyocyte_Differentiation Cardiomyocyte Differentiation iPSC_Generation->Cardiomyocyte_Differentiation Treatment Treat cells with this compound (various concentrations) Cardiomyocyte_Differentiation->Treatment TTR_Stabilization TTR Stabilization Assay Treatment->TTR_Stabilization TTR_Aggregation TTR Aggregation Assay Treatment->TTR_Aggregation Cell_Viability Cell Viability & Apoptosis (TUNEL Assay) Treatment->Cell_Viability Stress_Markers Stress Marker Expression (qRT-PCR) Treatment->Stress_Markers

Figure 2: Experimental workflow for this compound evaluation.

Data Presentation

The following tables present hypothetical, yet expected, quantitative data from experiments conducted as described in the protocols below.

Table 1: this compound-Mediated TTR Tetramer Stabilization in iPSC-Cardiomyocytes

This compound Concentration (µM)% TTR Tetramer Remaining (mean ± SD)
0 (Vehicle)35.2 ± 4.5
0.158.7 ± 5.1
185.4 ± 3.9
1095.1 ± 2.8

Table 2: Reduction of TTR Aggregates in iPSC-Cardiomyocytes Treated with this compound

This compound Concentration (µM)Relative TTR Aggregate Level (%) (mean ± SD)
0 (Vehicle)100 ± 8.2
0.162.5 ± 7.1
128.9 ± 5.5
1012.3 ± 3.1

Table 3: Effect of this compound on Apoptosis and Cellular Stress Markers in iPSC-Cardiomyocytes

Treatment Group% Apoptotic Cells (TUNEL+) (mean ± SD)Relative ANP mRNA Expression (fold change) (mean ± SD)Relative BNP mRNA Expression (fold change) (mean ± SD)
Healthy Control2.1 ± 0.81.0 ± 0.21.0 ± 0.3
ATTR Vehicle25.6 ± 3.28.5 ± 1.112.3 ± 1.5
ATTR + 1 µM this compound10.3 ± 2.13.2 ± 0.74.1 ± 0.9
ATTR + 10 µM this compound5.8 ± 1.51.8 ± 0.52.5 ± 0.6

Experimental Protocols

Protocol 1: Generation and Culture of iPSC-Derived Cardiomyocytes from ATTR Patients

This protocol is adapted from established methods for iPSC generation and cardiac differentiation.

Materials:

  • Patient-derived fibroblasts or peripheral blood mononuclear cells (PBMCs)

  • Sendai virus reprogramming kit

  • iPSC culture medium (e.g., mTeSR™1)

  • Matrigel-coated culture plates

  • Cardiomyocyte differentiation media (e.g., RPMI/B27-based)

  • Small molecules for cardiac differentiation (e.g., CHIR99021, IWP2)

Procedure:

  • iPSC Generation: Reprogram patient-derived fibroblasts or PBMCs using a Sendai virus-based kit according to the manufacturer's instructions.

  • iPSC Culture: Culture the generated iPSC lines on Matrigel-coated plates in iPSC medium. Passage colonies as they become confluent.

  • Cardiac Differentiation:

    • Initiate differentiation when iPSCs reach 80-90% confluency.

    • Treat cells with a GSK3 inhibitor (e.g., CHIR99021) to induce mesoderm formation.

    • Subsequently, treat with a Wnt inhibitor (e.g., IWP2) to specify cardiac progenitors.

    • Maintain the cells in cardiomyocyte maintenance medium. Spontaneously beating areas should appear within 8-12 days.

  • Purification (Optional): If a pure cardiomyocyte population is required, use a lactate-based selection medium to eliminate non-cardiomyocytes.

Protocol 2: this compound Treatment of iPSC-Cardiomyocytes

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Cardiomyocyte maintenance medium

  • iPSC-derived cardiomyocytes in culture

Procedure:

  • Prepare serial dilutions of this compound in cardiomyocyte maintenance medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).

  • Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

  • Aspirate the old medium from the iPSC-cardiomyocyte cultures and replace it with the this compound-containing or vehicle control medium.

  • Incubate the cells for the desired treatment period (e.g., 48-72 hours) at 37°C and 5% CO2.

Protocol 3: Western Blot for TTR Tetramer Stabilization

This protocol is based on established methods for assessing TTR stability.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against TTR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the this compound-treated and control cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel under non-reducing and non-boiling conditions to preserve the TTR tetramer.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-TTR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the intensity of the tetramer and monomer bands.

Protocol 4: Immunofluorescence for TTR Aggregates

This protocol follows standard immunocytochemistry procedures.

Materials:

  • 4% paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against TTR

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

Procedure:

  • Fixation: Fix the cells grown on coverslips with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.

  • Antibody Incubation:

    • Incubate with the primary anti-TTR antibody overnight at 4°C.

    • Wash and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize and capture images using a fluorescence microscope. Quantify the TTR aggregate area per cell using image analysis software.

Protocol 5: TUNEL Assay for Apoptosis

This protocol is a standard method for detecting DNA fragmentation in apoptotic cells.

Materials:

  • TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

  • Fixation and permeabilization buffers (as in Protocol 4)

  • DAPI

  • Fluorescence microscope

Procedure:

  • Fix and Permeabilize: Fix and permeabilize the cells as described in the immunofluorescence protocol.

  • TUNEL Reaction: Perform the TUNEL reaction according to the manufacturer's instructions. This typically involves incubating the cells with TdT enzyme and a fluorescently labeled dUTP.

  • Staining and Imaging: Counterstain with DAPI and visualize using a fluorescence microscope.

  • Quantification: Count the percentage of TUNEL-positive cells relative to the total number of DAPI-stained nuclei.

Protocol 6: Quantitative Real-Time PCR (qRT-PCR) for Cellular Stress Markers

This protocol is a standard method for quantifying gene expression.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., ANP, BNP) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • RNA Extraction: Extract total RNA from the treated and control cells.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform qPCR using the appropriate primers and master mix.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Logical Relationships and Interpretation

The following diagram illustrates the expected logical relationships between the experimental outcomes.

Logical_Relationships cluster_outcomes Expected Outcomes Acoramidis_Treatment This compound Treatment Increased_TTR_Stabilization Increased TTR Tetramer Stabilization Acoramidis_Treatment->Increased_TTR_Stabilization Leads to Decreased_TTR_Aggregation Decreased TTR Aggregation Increased_TTR_Stabilization->Decreased_TTR_Aggregation Results in Decreased_Apoptosis Decreased Apoptosis Decreased_TTR_Aggregation->Decreased_Apoptosis Causes Decreased_Stress_Markers Decreased Cellular Stress Markers Decreased_TTR_Aggregation->Decreased_Stress_Markers Causes

Figure 3: Expected outcomes of this compound treatment.

Successful this compound treatment should lead to a dose-dependent increase in stabilized TTR tetramers. This stabilization is expected to directly correlate with a decrease in TTR aggregation. The reduction in cytotoxic TTR aggregates should, in turn, lead to a decrease in cellular stress and apoptosis, ultimately promoting cell survival. These in vitro findings would provide a cellular basis for the clinical benefits observed with this compound treatment.

References

Application Notes and Protocols for Acoramidis in Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Long-term Stability of Acoramidis in Solution for Lab Use

For: Researchers, scientists, and drug development professionals.

Introduction

This compound (formerly AG10) is a potent, orally bioavailable small molecule designed to mimic the stabilizing effects of the naturally occurring T119M transthyretin (TTR) variant.[1] It functions as a kinetic stabilizer of the TTR tetramer, binding to the thyroxine-binding sites. This binding prevents the dissociation of the tetramer into monomers, which is the rate-limiting step in the pathogenesis of transthyretin amyloidosis (ATTR).[2][3] These application notes provide essential information on the long-term stability of this compound in solutions for laboratory use, along with detailed protocols for its handling, storage, and key experimental assays.

Long-Term Stability of this compound

Proper storage and handling of this compound are crucial to ensure its stability and the reliability of experimental results. The stability of this compound is dependent on several factors, including the solvent, storage temperature, pH, and exposure to light.

Solid State Stability

In its solid form, as a hydrochloride salt, this compound is a white to tan solid.[4] When stored under appropriate conditions, it demonstrates considerable stability.

Storage ConditionShelf Life
Dry, dark, 0 - 4°C (short-term)Days to weeks
Dry, dark, -20°C (long-term)Months to years (>3 years)
Solution Stability

The long-term stability of this compound in solution is highly dependent on the solvent and storage conditions. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions.

SolventStorage TemperatureStorage DurationRecommendations
DMSO-20°C1 monthSealed storage, away from moisture.
DMSO-80°C6 monthsSealed storage, away from moisture. Aliquot to avoid repeated freeze-thaw cycles.

For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use. If continuous dosing for more than two weeks is required, the stability of the formulation should be carefully considered.

Forced Degradation Studies

Forced degradation studies have been performed to assess the intrinsic stability of this compound and to develop stability-indicating analytical methods. These studies have shown that this compound is susceptible to degradation under certain stress conditions.

Stress ConditionStability Profile
AcidicUnstable
AlkalineUnstable
OxidativeUnstable
ThermalStable
PhotolyticStable
NeutralStable

While specific quantitative data on the degradation rates are not publicly available, these findings highlight the importance of avoiding acidic, alkaline, and oxidative environments when preparing and storing this compound solutions. A validated, stability-indicating reversed-phase ultra-high-performance liquid chromatography (RP-UHPLC) method has been developed to separate this compound from its degradation products.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound hydrochloride (MW: 328.77 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh out the desired amount of this compound hydrochloride using a calibrated analytical balance. For a 10 mM stock solution, this would be 3.2877 mg per 1 mL of DMSO.

  • Add the appropriate volume of anhydrous DMSO to the solid this compound.

  • Vortex the solution until the solid is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize light exposure and avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Protocol 2: Western Blot Assay for Transthyretin (TTR) Stabilization

This protocol is designed to quantify the amount of tetrameric TTR that remains stable in the presence of this compound under denaturing conditions.

Workflow for TTR Stabilization Western Blot Assay

G Workflow for TTR Stabilization Western Blot Assay cluster_prep Sample Preparation cluster_gel Electrophoresis cluster_transfer Blotting cluster_detection Detection & Analysis prep_plasma Human Plasma Incubation with this compound or Vehicle acid_denature Acid-Mediated Denaturation (e.g., pH 3.8 for 72h) prep_plasma->acid_denature crosslink Cross-linking of TTR Tetramers acid_denature->crosslink sds_page SDS-PAGE Separation crosslink->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking Non-Specific Sites transfer->blocking primary_ab Incubation with Primary Antibody (anti-TTR) blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection quantification Densitometry Analysis of Tetrameric TTR Bands detection->quantification

Caption: Workflow of the Western blot assay to assess TTR stabilization by this compound.

Materials:

  • Human plasma

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Acetate buffer (pH 3.8)

  • Cross-linking agent (e.g., glutaraldehyde)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against TTR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Gel electrophoresis and Western blotting equipment

  • Imaging system for chemiluminescence

Procedure:

  • Sample Incubation: Incubate human plasma samples with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 1 hour) at 37°C.

  • Acid-Mediated Denaturation: Induce TTR tetramer dissociation by incubating the plasma samples in an acidic buffer (e.g., acetate buffer, pH 3.8) for an extended period (e.g., 72 hours).

  • Cross-linking: Stop the denaturation and stabilize the remaining TTR tetramers by adding a cross-linking agent.

  • SDS-PAGE: Separate the proteins in the samples by size using SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block non-specific binding sites on the membrane with a suitable blocking buffer.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for TTR.

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the intensity of the bands corresponding to the tetrameric form of TTR. Compare the band intensities in the this compound-treated samples to the vehicle control to determine the percentage of TTR stabilization.

Protocol 3: Fluorescent Probe Exclusion (FPE) Assay for TTR Binding

This assay measures the occupancy of the thyroxine-binding sites on TTR by this compound. It utilizes a fluorescent probe that binds to the same sites and becomes fluorescent upon binding. This compound will compete with the probe, leading to a decrease in fluorescence.

Logical Flow of the Fluorescent Probe Exclusion (FPE) Assay

G Logical Flow of the Fluorescent Probe Exclusion (FPE) Assay cluster_binding Binding Competition cluster_measurement Measurement TTR Transthyretin (TTR) TTR_Probe TTR-Probe Complex (Fluorescent) TTR->TTR_Probe TTR_this compound TTR-Acoramidis Complex (Non-Fluorescent) TTR->TTR_this compound Probe Fluorescent Probe Probe->TTR_Probe This compound This compound This compound->TTR_this compound Fluorescence_Measurement Measure Fluorescence Intensity TTR_Probe->Fluorescence_Measurement High Fluorescence TTR_this compound->Fluorescence_Measurement Low Fluorescence Occupancy_Calculation Calculate % TTR Occupancy Fluorescence_Measurement->Occupancy_Calculation

Caption: Diagram illustrating the competitive binding principle of the FPE assay.

Materials:

  • Purified human TTR or human serum

  • This compound stock solution

  • Fluorescent probe specific for the TTR thyroxine-binding site

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Dilute the TTR, this compound, and fluorescent probe to their final working concentrations in the assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the TTR solution.

    • Add varying concentrations of this compound or vehicle control.

    • Add the fluorescent probe to all wells.

    • Include control wells with TTR and the probe (no this compound) and wells with only the probe (background).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 3 hours), protected from light, to allow the binding to reach equilibrium.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the specific probe used.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • The percentage of TTR occupancy by this compound can be calculated using the following formula: % Occupancy = (1 - (Fluorescence_this compound / Fluorescence_Control)) * 100

This compound Mechanism of Action: TTR Stabilization

This compound exerts its therapeutic effect by stabilizing the native tetrameric structure of transthyretin. This stabilization prevents the dissociation of the TTR tetramer into monomers, which is the initial and rate-limiting step in the formation of amyloid fibrils that cause transthyretin amyloidosis.

Signaling Pathway of this compound-Mediated TTR Stabilization

G This compound Mechanism of Action TTR_Tetramer TTR Tetramer (Native State) TTR_Monomer TTR Monomers (Unfolded) TTR_Tetramer->TTR_Monomer Dissociation (Rate-limiting step) Stabilized_TTR Stabilized TTR Tetramer Amyloid_Fibrils Amyloid Fibrils TTR_Monomer->Amyloid_Fibrils Misfolding & Aggregation Disease_Progression ATTR Disease Progression Amyloid_Fibrils->Disease_Progression This compound This compound This compound->TTR_Tetramer Binds to Thyroxine Binding Sites Stabilized_TTR->TTR_Monomer Inhibits Dissociation

Caption: this compound stabilizes the TTR tetramer, preventing its dissociation and subsequent amyloid fibril formation.

References

Acoramidis: A Potent Tool for Investigating Transthyretin Biology

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals.

Introduction

Acoramidis (formerly AG10) is a highly selective and potent small molecule stabilizer of the transthyretin (TTR) protein.[1][2] It is a valuable tool compound for researchers studying the biology of TTR and the pathogenesis of TTR-mediated amyloidosis (ATTR). This document provides detailed application notes and experimental protocols for utilizing this compound in TTR biology research.

Transthyretin is a homotetrameric protein primarily synthesized in the liver, responsible for transporting thyroxine and retinol-binding protein.[3][4] The dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in the development of ATTR, a progressive and often fatal disease characterized by the deposition of amyloid fibrils in various tissues, including the heart and nerves.[1] this compound is designed to mimic the stabilizing effects of the naturally occurring, protective T119M TTR variant. It binds with high affinity to the thyroxine-binding sites of the TTR tetramer, stabilizing its native quaternary structure and preventing its dissociation into amyloidogenic monomers.

Mechanism of Action

This compound exerts its therapeutic and research applications by kinetically stabilizing the TTR tetramer. By binding to the two thyroxine-binding pockets within the TTR tetramer, this compound reinforces the interactions between the TTR monomers, thereby significantly slowing the rate of tetramer dissociation. This mechanism of action has been shown to lead to a near-complete stabilization of TTR.

Data Presentation

The following tables summarize the key quantitative data regarding the biochemical and clinical properties of this compound, providing a comparative overview for researchers.

Table 1: Biochemical and Pharmacokinetic Properties of this compound

ParameterValueMethodReference
Binding Affinity (to purified TTR)
Dissociation Constant (Kd)4-fold higher affinity than tafamidisMicroscale Thermophoresis (MST)
Residence Time4-fold longer than tafamidisSurface Plasmon Resonance (SPR)
TTR Stabilization
In Vitro Stabilization (clinically relevant concentrations)≥90%Acid-mediated denaturation followed by Western Blot
TTR Tetramer Dissociation Rate ReductionLowered to ~4% of normalSubunit Exchange Experiments in human plasma
Pharmacokinetics (800 mg twice daily)
Mean Cmax at steady-state13,700 ng/mLClinical Trial Data
Mean AUC0-12H at steady-state47,200 ng·h/mLClinical Trial Data
Tmax~1 hourClinical Trial Data
Protein Binding (primarily to TTR)96%In vitro data

Table 2: Clinical Efficacy of this compound in Transthyretin Amyloid Cardiomyopathy (ATTR-CM) from the ATTRibute-CM Trial

EndpointThis compound GroupPlacebo GroupHazard Ratio (HR) / p-valueReference
Primary Hierarchical Analysis (All-cause mortality, CV-related hospitalization, NT-proBNP, 6-minute walk distance) Favored this compound (Win Ratio: 1.8)p < 0.001
All-Cause Mortality (at 30 months) 19.3%25.7%HR 0.77 (p = 0.15)
Cardiovascular-Related Hospitalization (at 30 months) 26.7%42.6%p < 0.0001
Change in 6-Minute Walk Distance from Baseline Improvement of 39.6 mp < 0.001
Change in KCCQ-OS Score from Baseline Improvement of 9.94 pointsp < 0.001
Increase in Serum TTR Levels (within 28 days) Mean increase of 9.1 mg/dLNo prompt and sustained increase

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the function of this compound as a TTR stabilizer.

Protocol 1: In Vitro TTR Tetramer Stabilization Assay using Western Blot

This assay assesses the ability of this compound to stabilize the TTR tetramer under denaturing conditions (e.g., acidic pH).

Materials:

  • Human plasma or purified TTR

  • This compound stock solution (in DMSO)

  • Acidification buffer (e.g., 0.5 M acetate buffer, pH 3.8)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: Rabbit anti-human TTR antibody

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Sample Preparation:

    • Thaw human plasma or prepare purified TTR solution to a final concentration of approximately 5 µM.

    • Prepare serial dilutions of this compound in DMSO. Add this compound to the plasma/TTR solution to achieve the desired final concentrations (e.g., 0-20 µM). Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.

    • Incubate the samples at 37°C for 1 hour to allow for compound binding.

  • Denaturation:

    • Induce TTR tetramer dissociation by adding the acidification buffer to the samples.

    • Incubate the samples at 37°C for 72 hours to allow for tetramer dissociation in the absence of a stabilizer.

  • Neutralization and Sample Loading:

    • Stop the denaturation by adding the neutralization buffer.

    • Mix the samples with non-reducing SDS-PAGE loading buffer. Do not boil the samples, as this will denature the TTR tetramers.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Electrophoresis and Transfer:

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Transfer the proteins to a nitrocellulose or PVDF membrane using a standard wet or semi-dry transfer protocol.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-TTR antibody overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane and incubate for the recommended time.

    • Capture the image using a Western blot imaging system.

    • Quantify the band intensity corresponding to the tetrameric TTR. The amount of stabilized tetramer will be higher in the presence of effective concentrations of this compound.

Protocol 2: TTR Binding Affinity Measurement using Microscale Thermophoresis (MST)

MST measures the affinity of this compound to TTR in solution by detecting changes in the thermophoretic movement of a fluorescently labeled TTR upon binding to this compound.

Materials:

  • Purified human TTR

  • Fluorescent labeling kit (e.g., NHS-ester dye)

  • This compound stock solution (in DMSO)

  • MST buffer (e.g., PBS with 0.05% Tween-20)

  • MST instrument and capillaries

Procedure:

  • TTR Labeling:

    • Label the purified TTR with a fluorescent dye according to the manufacturer's protocol.

    • Remove the excess dye using a desalting column.

    • Determine the concentration and labeling efficiency of the fluorescently labeled TTR.

  • Sample Preparation:

    • Prepare a constant concentration of labeled TTR in MST buffer.

    • Prepare a serial dilution of this compound in MST buffer.

    • Mix the labeled TTR with each dilution of this compound. The final concentration of labeled TTR should be kept constant.

    • Incubate the mixtures for a sufficient time to reach binding equilibrium.

  • MST Measurement:

    • Load the samples into MST capillaries.

    • Place the capillaries in the MST instrument.

    • Run the MST experiment according to the instrument's software instructions. The instrument will apply a temperature gradient and measure the change in fluorescence.

  • Data Analysis:

    • The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the this compound concentration.

    • Fit the resulting binding curve to a suitable model (e.g., the law of mass action) to determine the dissociation constant (Kd).

Protocol 3: Quantification of Serum TTR Levels using ELISA

This protocol describes the use of a sandwich ELISA to quantify the concentration of TTR in serum samples from subjects treated with this compound. An increase in serum TTR is an indicator of tetramer stabilization.

Materials:

  • Human serum samples

  • Commercially available human TTR ELISA kit (containing a pre-coated plate, detection antibody, HRP-conjugate, substrate, and stop solution)

  • Wash buffer

  • Microplate reader

Procedure:

  • Reagent and Sample Preparation:

    • Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.

    • Serum samples may require dilution in the provided diluent buffer.

  • ELISA Procedure:

    • Add standards and diluted samples to the appropriate wells of the pre-coated microplate.

    • Incubate as per the kit's instructions (typically 1-2 hours at 37°C).

    • Aspirate the liquid from each well and wash the plate several times with wash buffer.

    • Add the biotinylated detection antibody to each well and incubate.

    • Wash the plate.

    • Add the HRP-conjugated streptavidin to each well and incubate.

    • Wash the plate.

    • Add the TMB substrate solution to each well and incubate in the dark.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of TTR in the samples by interpolating their absorbance values from the standard curve.

Visualizations

The following diagrams illustrate key concepts related to this compound and its role in TTR biology research.

TTR_Amyloidosis_Pathway TTR_Tetramer Stable TTR Tetramer TTR_Monomer Unstable TTR Monomers TTR_Tetramer->TTR_Monomer Dissociation (Rate-limiting step) Misfolded_Monomer Misfolded Monomers TTR_Monomer->Misfolded_Monomer Misfolding Amyloid_Fibrils Amyloid Fibrils Misfolded_Monomer->Amyloid_Fibrils Aggregation Tissue_Deposition Tissue Deposition (Cardiomyopathy, Neuropathy) Amyloid_Fibrils->Tissue_Deposition This compound This compound This compound->TTR_Tetramer Stabilizes

Caption: TTR Amyloidosis Signaling Pathway and the Mechanism of this compound.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Analysis cluster_invivo In Vivo / Clinical Analysis Binding_Assay Binding Affinity Assay (MST, SPR) Stabilization_Assay TTR Stabilization Assay (Western Blot, FPE) Binding_Assay->Stabilization_Assay Animal_Model Animal Model Studies (if applicable) Stabilization_Assay->Animal_Model Clinical_Trial Clinical Trials (ATTRibute-CM) Animal_Model->Clinical_Trial Serum_TTR Serum TTR Quantification (ELISA) Clinical_Trial->Serum_TTR This compound This compound This compound->Binding_Assay This compound->Stabilization_Assay

Caption: Experimental Workflow for Evaluating this compound as a TTR Stabilizer.

Logical_Relationship This compound This compound as a Tool Compound Mechanism Investigate TTR Stabilization Mechanisms This compound->Mechanism Pathogenesis Study ATTR Pathogenesis This compound->Pathogenesis Therapeutic Develop Novel Therapeutic Strategies This compound->Therapeutic Screening Screen for Novel TTR Stabilizers (as a positive control) This compound->Screening

Caption: Logical Relationship of this compound as a Tool Compound in TTR Research.

References

Troubleshooting & Optimization

Overcoming acoramidis solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding the solubility of acoramidis in aqueous buffers for research and development purposes.

Disclaimer: this compound is an investigational drug, and specific, proprietary formulation and solubility data are not extensively available in the public domain. The following recommendations are based on the known chemical properties of this compound and established principles for working with poorly soluble small molecules in a research setting. Researchers should always validate these methods for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

This compound, as a small molecule drug candidate, is reported to be practically insoluble in water. Its solubility is highly dependent on the pH, ionic strength, and composition of the aqueous buffer. For practical laboratory purposes, its solubility in standard physiological buffers (e.g., PBS at pH 7.4) is very low, often requiring the use of co-solvents or other formulation strategies.

Q2: Why is my this compound precipitating out of solution during my experiment?

Precipitation of this compound can occur for several reasons:

  • High Compound Concentration: The concentration of this compound in your working solution may exceed its solubility limit in the final buffer system.

  • Buffer Composition Change: Diluting a stock solution (e.g., in DMSO) into an aqueous buffer changes the solvent environment, drastically reducing the solubility of the compound.

  • pH Shift: this compound contains functional groups whose ionization state is pH-dependent. A shift in pH can significantly alter its solubility.

  • Temperature Fluctuations: Changes in temperature can affect solubility, with many compounds being less soluble at lower temperatures.

  • "Salting Out": High concentrations of salts in the buffer can decrease the solubility of non-polar compounds.

Q3: What is the best solvent for preparing a stock solution of this compound?

For initial stock solutions, a 100% organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power for a wide range of organic molecules. A high-concentration stock in DMSO (e.g., 10-50 mM) can then be serially diluted for experiments.

Q4: How can I increase the solubility of this compound in my aqueous experimental buffer?

Several strategies can be employed to enhance the aqueous solubility of this compound for in vitro assays:

  • pH Adjustment: Based on its chemical structure, which contains acidic protons, adjusting the pH of the buffer to a more basic pH (e.g., pH 8-9) can increase solubility by ionizing the molecule. However, the pH must be compatible with your experimental system.

  • Use of Co-solvents: Adding a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to the final aqueous buffer can help maintain solubility. It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid impacting biological assays.

  • Employing Excipients: Non-ionic surfactants (e.g., Tween® 80, Polysorbate 80) or cyclodextrins (e.g., HP-β-CD) can be used at low concentrations to form micelles or inclusion complexes that enhance the apparent solubility of hydrophobic compounds.

Troubleshooting Guide: this compound Precipitation

Use the following table to diagnose and resolve common solubility issues encountered during experiments.

Observed Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock into aqueous buffer. The final concentration of this compound exceeds its solubility limit in the aqueous buffer. The percentage of DMSO in the final solution is too low to maintain solubility.1. Decrease the final concentration of this compound. 2. Perform a serial dilution in a buffer containing a small amount of co-solvent or surfactant. 3. Increase the final DMSO concentration slightly, ensuring it remains below the tolerance level of your assay (e.g., from 0.1% to 0.5%).
Cloudiness or precipitate forms over time in the working solution. The compound is slowly crashing out of a supersaturated solution. This can be due to temperature changes or nucleation over time.1. Prepare fresh working solutions immediately before use. 2. Maintain a constant temperature for your solutions. 3. Consider using a solubility-enhancing excipient like HP-β-CD to create a more stable solution.
Inconsistent results or lower than expected activity in biological assays. Poor solubility is leading to an inaccurate concentration of the compound in the assay, with some of it precipitated.1. Visually inspect all solutions for precipitation before adding them to the assay. 2. Perform a solubility test to determine the maximum soluble concentration in your final assay buffer. 3. Filter your final working solution through a 0.22 µm filter to remove any undissolved particles before use.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration primary stock solution of this compound.

  • Materials: this compound powder, anhydrous DMSO, appropriate personal protective equipment (PPE), a calibrated balance, and sterile microcentrifuge tubes.

  • Procedure:

    • Weigh the desired amount of this compound powder accurately in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 20 mM).

    • Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but be cautious of potential compound degradation.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assay Workflow

This protocol outlines a general method to determine the maximum soluble concentration of this compound in a specific buffer.

  • Objective: To estimate the kinetic solubility of this compound in a target aqueous buffer.

  • Materials: this compound DMSO stock solution (e.g., 20 mM), target aqueous buffer (e.g., PBS, pH 7.4), 96-well plate, plate shaker, plate reader capable of measuring turbidity (e.g., at 620 nm).

  • Procedure:

    • Prepare a serial dilution of the this compound stock solution in DMSO.

    • Add a small, fixed volume (e.g., 2 µL) of each concentration from the DMSO serial dilution to the wells of a 96-well plate.

    • Rapidly add the target aqueous buffer (e.g., 198 µL) to each well to achieve the final desired concentrations. The final DMSO concentration should be kept constant (e.g., 1%).

    • Seal the plate and shake it at room temperature for 1.5 to 2 hours.

    • Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.

    • The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Quantitative Data Summary

The following tables present illustrative data for this compound solubility in different buffer systems. These are representative values and should be confirmed experimentally.

Table 1: Illustrative Kinetic Solubility of this compound

Buffer SystempHCo-solvent (1% final)Solubility (µM)
Phosphate-Buffered Saline (PBS)7.4DMSO< 5
Tris Buffer8.5DMSO15-25
PBS with 0.1% Tween® 807.4DMSO30-50
PBS with 2% HP-β-CD7.4DMSO> 100

Table 2: Recommended Maximum Working Concentrations

Assay TypeRecommended Max this compound Concentration (µM)Buffer Additive Suggestion
In vitro enzyme binding assay10 - 200.5% DMSO, pH 8.0
Cell-based assay1 - 5< 0.2% DMSO, consider 0.01% Polysorbate 80
Protein stabilization assay5 - 501% DMSO, 1% HP-β-CD

Visual Guides

Solubility_Troubleshooting_Workflow start Start: This compound Precipitation Observed check_conc Is the final concentration > 10 µM? start->check_conc check_buffer Was the DMSO stock added directly to a pure aqueous buffer? check_conc->check_buffer No solution1 Action: Lower final concentration and re-test. check_conc->solution1 Yes check_ph Is the buffer pH ≤ 7.4? check_buffer->check_ph No solution2 Action: Use serial dilution in buffer containing 0.5-1% DMSO. check_buffer->solution2 Yes solution3 Action: Increase buffer pH to 8.0-8.5 (if assay permits). check_ph->solution3 Yes solution4 Action: Add solubility enhancer (e.g., HP-β-CD) to buffer. check_ph->solution4 No end_node Problem Resolved solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: A decision tree for troubleshooting this compound precipitation.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_solubility Phase 2: Solubility Screening cluster_analysis Phase 3: Analysis & Application prep_stock 1. Prepare High Conc. Stock in 100% DMSO serial_dilute 3. Serially Dilute Stock in DMSO prep_stock->serial_dilute prep_buffer 2. Prepare Target Aqueous Buffer (with/without excipients) add_to_buffer 4. Add Dilutions to Buffer in 96-well Plate prep_buffer->add_to_buffer serial_dilute->add_to_buffer incubate 5. Incubate with Shaking (e.g., 2 hours) add_to_buffer->incubate read_turbidity 6. Measure Turbidity (OD620) incubate->read_turbidity determine_sol 7. Determine Max Soluble Conc. read_turbidity->determine_sol prep_working 8. Prepare Final Working Solution (below solubility limit) determine_sol->prep_working

Optimizing acoramidis concentration for maximal TTR stabilization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing acoramidis concentration for maximal transthyretin (TTR) stabilization.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule that acts as a kinetic stabilizer of the transthyretin (TTR) protein.[1][2] The native, functional form of TTR is a tetramer. The rate-limiting step in TTR amyloidogenesis, the process that leads to diseases like transthyretin amyloid cardiomyopathy (ATTR-CM), is the dissociation of this tetramer into its individual monomers.[1][2] These monomers can then misfold and aggregate into toxic amyloid fibrils.[1] this compound binds with high selectivity to the thyroxine-binding sites on the TTR tetramer, stabilizing it and preventing its dissociation. By preventing this initial dissociation step, this compound effectively halts the amyloid cascade at its source.

Q2: How does this compound-mediated TTR stabilization compare to other stabilizers like tafamidis?

A2: Both this compound and tafamidis share the same fundamental mechanism of action by binding to and stabilizing the TTR tetramer. However, preclinical studies have shown that this compound is a more potent and selective stabilizer compared to tafamidis. When tested at clinically relevant plasma concentrations, this compound has been shown to stabilize TTR to a much higher extent (≥90%) than tafamidis. This difference in potency may be attributed to this compound's ability to form hydrogen bonds at both the inner and outer regions of the thyroxine-binding pocket, leading to a higher binding affinity and a longer residence time on the TTR protein.

Q3: What level of TTR stabilization is considered therapeutically effective?

A3: this compound is designed to achieve near-complete TTR stabilization, defined as ≥90%. Clinical trial data for the approved 800 mg twice-daily dose of this compound demonstrates that it achieves over 90% stabilization across the dosing interval. Subunit exchange experiments in human plasma have shown that this compound concentrations of approximately 10–15 μM can reduce the TTR tetramer dissociation rate to about 4% of the normal rate. Another study calculated that an this compound concentration of 11.5 µM could diminish TTR dissociation to 3% of its normal rate.

Q4: What is the expected impact of this compound treatment on total serum TTR levels?

A4: Treatment with this compound leads to a rapid and sustained increase in total serum TTR levels. This is because the stabilized TTR tetramer has a longer half-life and is cleared from circulation more slowly than the unstable, amyloidogenic monomers. This increase in serum TTR is considered a reliable in vivo biomarker of TTR stabilization. In clinical studies, this compound treatment restored serum TTR to the normal range in all subjects, with some patients having below-normal levels at baseline.

Troubleshooting Experimental Assays

Q1: I am not observing the expected dose-dependent increase in TTR stabilization in my in vitro assay. What could be the issue?

A1: Several factors could contribute to this issue.

  • Assay Choice: Assays that rely on non-physiological denaturing conditions (e.g., acid or urea) can sometimes alter the binding affinity of the stabilizer to TTR and may not accurately reflect stabilization under physiological conditions. The subunit exchange assay is considered the gold standard as it measures the dissociation rate directly in a physiological matrix like human plasma.

  • Compound Stability: Ensure the this compound stock solution is properly prepared, stored, and has not degraded. Verify the final concentration in your assay.

  • Protein Quality: The quality and concentration of your recombinant or endogenous TTR are critical. Ensure the protein is correctly folded and that the concentration is accurately determined. The typical TTR concentration in human plasma is between 3.4 and 5 µM.

  • Plasma Components: If using human plasma, be aware that other plasma proteins, particularly albumin, can compete with TTR for binding to kinetic stabilizers. This can influence the apparent potency.

Q2: My results from the urea-denaturation assay show high variability between replicates. How can I improve this?

A2: High variability in urea-denaturation assays can stem from several sources.

  • Incubation Time: Ensure a consistent and sufficient incubation time for the TTR and urea mixture. A typical incubation is 48 hours at 25°C to allow the dissociation equilibrium to be reached.

  • Urea Concentration: Prepare the urea solutions fresh and accurately measure the concentrations. The effective range for observing differential stabilization is often between 4 M and 8 M urea.

  • Dilution Step: The final dilution step before quantification (e.g., by ELISA) is critical and must be precise. This step is necessary to reduce the urea concentration to a level that does not interfere with antibody binding in the ELISA.

  • Temperature Control: Maintain a constant and controlled temperature throughout the incubation period, as temperature can significantly affect protein stability and the rate of dissociation.

Q3: In my subunit exchange assay, the rate of exchange seems too fast, even at high this compound concentrations. What should I check?

A3: An unexpectedly fast exchange rate suggests incomplete stabilization.

  • This compound Concentration: Double-check the concentration of your this compound working solutions. Serial dilution errors can lead to lower-than-expected final concentrations.

  • Stoichiometry: TTR kinetic stabilization is sensitive to the stoichiometry of the stabilizer to the total TTR tetramer concentration. Ensure you are using a sufficient concentration of this compound relative to the TTR concentration in your plasma sample.

  • Tagged TTR Quality: The purity and stability of your FLAG-tagged TTR are important. If the tagged protein is less stable than the endogenous TTR, it could lead to an artificially high exchange rate.

  • Reaction Quenching: The method used to stop the subunit exchange reaction at each time point must be rapid and effective. Incomplete quenching will allow the exchange to continue, skewing the results.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy of this compound in stabilizing TTR.

Table 1: this compound Concentration and TTR Dissociation Rate

This compound (AG10) ConcentrationTTR Dissociation Rate (% of Normal)Data Source
5.7 µM~10%
10-15 µM~4%
11.5 µM~3%

Table 2: TTR Stabilization with this compound (800 mg, twice daily) in ATTR-CM Patients

Assay MethodTTR Stabilization Level (Mean ± SD)ConditionData Source
Fluorescent Probe Exclusion92 ± 10%Trough Plasma Concentration
Fluorescent Probe Exclusion96 ± 9%Peak Plasma Concentration
Serum TTR Level Increase51 ± 38%After 28 Days

Experimental Protocols

Protocol 1: TTR Stabilization Assessment by Urea-Induced Denaturation followed by ELISA

This method assesses the ability of this compound to protect TTR from denaturation induced by urea. The amount of remaining intact TTR tetramer is quantified using a sandwich ELISA.

Materials:

  • Human plasma or purified recombinant TTR

  • This compound stock solution (e.g., in DMSO)

  • Urea solutions (0 M to 8 M in PBS)

  • Phosphate-Buffered Saline (PBS)

  • ELISA plate pre-coated with anti-TTR capture antibody

  • Biotinylated anti-TTR detection antibody

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Methodology:

  • Compound Pre-incubation: Dilute human plasma or purified TTR to the desired concentration in PBS. Add varying concentrations of this compound (and a vehicle control, e.g., DMSO) to the samples. Incubate for 30 minutes at room temperature to allow the stabilizer to bind to TTR.

  • Urea Denaturation: Dilute the TTR-acoramidis samples 1:10 into pre-aliquoted urea solutions (final urea concentrations ranging from 0 M to 7.2 M).

  • Incubation: Incubate the mixtures at a constant temperature (e.g., 25°C) for 48 hours without agitation.

  • Sample Dilution: After incubation, perform a large dilution of the samples (e.g., 1:6000 or greater) in PBS containing 1% BSA. This is crucial to lower the urea concentration to a level that does not interfere with the ELISA.

  • ELISA Quantification:

    • Add the diluted samples to the wells of the pre-coated ELISA plate. Incubate for 2 hours at room temperature.

    • Wash the plate 3-5 times with wash buffer (PBS with 0.05% Tween-20).

    • Add the biotinylated detection antibody and incubate for 1 hour.

    • Wash the plate as before.

    • Add Streptavidin-HRP and incubate for 30 minutes.

    • Wash the plate as before.

    • Add TMB substrate and incubate in the dark until color develops (10-15 minutes).

    • Add stop solution to quench the reaction.

  • Data Analysis: Read the absorbance at 450 nm. Calculate the percentage of residual TTR tetramer for each this compound concentration relative to the 0 M urea control. Plot the percentage of residual TTR against the urea concentration to generate denaturation curves.

Protocol 2: TTR Kinetic Stabilization by Subunit Exchange Assay

This assay is the gold standard for directly measuring the rate of TTR tetramer dissociation in human plasma under physiological conditions.

Materials:

  • Human plasma samples

  • Purified, dual-FLAG-tagged wild-type TTR (FT₂-WT TTR)

  • This compound stock solution

  • Quenching agent (e.g., an excess of a fluorogenic small molecule that binds TTR)

  • Ion Exchange Chromatography (IEX) system

  • Fluorescence detector

Methodology:

  • Plasma Preparation: Thaw human plasma samples and centrifuge to remove any precipitates. Determine the endogenous TTR concentration.

  • Stabilizer Incubation: Add desired concentrations of this compound (or vehicle control) to the plasma samples. Incubate to allow binding.

  • Initiate Subunit Exchange: Initiate the exchange reaction by adding a sub-stoichiometric amount of purified FT₂-WT TTR homotetramers to the plasma. Record this as time zero (t=0).

  • Time Course Sampling: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 8, 24, 48, 72 hours), remove an aliquot of the reaction.

  • Quench Reaction: Immediately add the aliquot to an excess of a quenching agent that rapidly binds to TTR, effectively stopping any further subunit exchange.

  • Chromatographic Separation: Inject the quenched sample into an IEX chromatography system. The different TTR tetramer species (endogenous-only, tagged-only, and various heterotetramers) will be separated based on charge.

  • Detection and Quantification: Monitor the column eluate using a fluorescence detector. Five distinct peaks corresponding to the different tetrameric species will be resolved.

  • Data Analysis:

    • Integrate the area of each of the five peaks at each time point.

    • The rate of subunit exchange (kₑₓ) is determined by monitoring the disappearance of the homotetramer peaks (endogenous-only and tagged-only) and the appearance of the heterotetramer peaks over time.

    • The rate constant for subunit exchange is very close to the rate constant for tetramer dissociation.

    • Compare the kₑₓ values in the presence of different this compound concentrations to the value from the vehicle control to determine the extent of kinetic stabilization.

Visualizations

TTR_Amyloidogenesis_Pathway cluster_0 Physiological State cluster_1 Pathological Cascade TTR_Tetramer Functional TTR Tetramer TTR_Monomers Unstable TTR Monomers TTR_Tetramer->TTR_Monomers Dissociation (Rate-Limiting Step) Misfolded_Monomers Misfolded Monomers TTR_Monomers->Misfolded_Monomers Conformational Change Amyloid_Fibrils Amyloid Fibrils (Toxic Aggregates) Misfolded_Monomers->Amyloid_Fibrils Aggregation This compound This compound This compound->TTR_Tetramer

Caption: The TTR amyloid cascade and the point of intervention by this compound.

Subunit_Exchange_Workflow Start 1. Plasma Sample (Endogenous TTR) Add_this compound 2. Add this compound (Incubate) Start->Add_this compound Add_Tagged_TTR 3. Add FT₂-WT TTR (Start t=0) Add_this compound->Add_Tagged_TTR Time_Course 4. Incubate at 37°C (Take Aliquots Over Time) Add_Tagged_TTR->Time_Course Quench 5. Quench Reaction Time_Course->Quench IEX 6. IEX Chromatography Quench->IEX Analysis 7. Analyze Peak Areas (Calculate kₑₓ) IEX->Analysis

References

Acoramidis Stability & Degradation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acoramidis. The information is designed to address specific issues that may be encountered during long-term stability and degradation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known long-term stability of this compound based on clinical data?

This compound has demonstrated sustained efficacy and was generally well-tolerated in long-term clinical studies. In an open-label extension study, treatment for 45 months resulted in sustained stabilization of transthyretin (TTR).[1][2] No new safety signals were identified during these long-term evaluations, suggesting the drug maintains its therapeutic integrity over extended periods in vivo.[2][3]

Q2: How should this compound be stored for long-term experiments to minimize degradation?

While specific long-term storage instructions should be obtained from the supplier's certificate of analysis, general best practices for small molecule compounds like this compound include storage in well-sealed containers, protected from light and moisture, at controlled room temperature or refrigerated conditions as specified. For solutions, using appropriate solvents and protecting from light are crucial.

Q3: What are the likely degradation pathways for this compound under stress conditions?

Forced degradation studies are used to identify potential degradation pathways.[4] While detailed public data on this compound is limited, a study on this compound hydrochloride indicated it is unstable under acidic, alkaline, and oxidative conditions, where it may undergo an elimination reaction to form a novel degradation product. Generally, common degradation pathways for pharmaceutical molecules include hydrolysis, oxidation, and photolysis.

Q4: Are there established analytical methods for assessing this compound stability?

Yes, stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are used. These methods are designed to separate the active pharmaceutical ingredient (API) from any degradation products, allowing for accurate quantification of the parent compound and detection of impurities. Methods for similar compounds have utilized C8 or C18 columns with mobile phases consisting of acetonitrile and buffered aqueous solutions.

Troubleshooting Guide

Problem: I am observing unexpected peaks in my HPLC chromatogram during a long-term stability study.

  • Possible Cause 1: Degradation of this compound.

    • Solution: The new peaks may represent degradation products. Perform a forced degradation study (see protocol below) to intentionally generate degradants. This will help confirm if the unknown peaks in your stability sample match the retention times of the stress-induced degradants. This process is crucial for developing a stability-indicating method.

  • Possible Cause 2: Interaction with Excipients or Container.

    • Solution: If working with a formulation, analyze a placebo (formulation without this compound) stored under the same conditions to see if the peaks originate from excipient degradation. Also, evaluate potential leaching from the container closure system by storing the solvent/mobile phase in the container under the same conditions and analyzing it.

  • Possible Cause 3: Contamination.

    • Solution: Ensure proper handling and cleaning of all glassware and equipment. Analyze a freshly prepared standard solution of this compound to confirm that the unexpected peaks are not present initially. Review the purity of solvents and reagents used.

Problem: The concentration of my this compound stock solution is decreasing over time.

  • Possible Cause 1: Chemical Instability in Solution.

    • Solution: this compound may be degrading in the chosen solvent. Test the stability in different solvents (e.g., acetonitrile, methanol, water at different pH values) to find the optimal medium for storage. Keep solutions protected from light and store at lower temperatures (e.g., 2-8°C) to slow degradation kinetics.

  • Possible Cause 2: Adsorption to Container Surface.

    • Solution: Low concentration solutions can sometimes adsorb to the surface of glass or plastic containers. Consider using silanized glass vials or low-adsorption polypropylene tubes. Prepare a fresh dilution from a concentrated stock before each experiment.

Quantitative Data Summary

Table 1: Long-Term In Vivo Transthyretin (TTR) Stabilization with this compound

This table summarizes the pharmacodynamic effect of this compound over a 45-month period from an open-label extension study, demonstrating its functional stability in a clinical setting.

ParameterMeasurement MethodValue at 45 Months (Mean ± SD)
TTR Percent StabilizationWestern Blot86.0% ± 9.8%
TTR Percent EngagementFluorescent Probe Exclusion (FPE) Assay99.3% ± 12.0%
Serum TTR Level-29.68 mg/dL
Change in NT-proBNPRoche Cobas Assay-307 pg/mL (Median)

Table 2: Representative Conditions for Forced Degradation Studies

This table outlines typical stress conditions used to intentionally degrade a drug substance to identify potential degradation products and establish the stability-indicating nature of an analytical method.

Stress ConditionReagent / ConditionTypical Duration
Acid Hydrolysis0.1 M HCl24 - 72 hours
Base Hydrolysis0.1 M NaOH2 - 24 hours
Oxidative3% H₂O₂24 hours
Thermal60 - 80°C (Dry Heat)48 hours
PhotolyticICH Option 2 (1.2 million lux hours & 200 W h/m²)Variable

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol describes a general procedure to investigate the susceptibility of this compound to degradation under various stress conditions.

  • Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Withdraw samples at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw samples at 1, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light. Withdraw samples at 2, 8, and 24 hours.

  • Thermal Degradation: Store a solid sample of this compound in an oven at 80°C. Also, store a stock solution at 80°C. Sample at 24 and 48 hours.

  • Photolytic Degradation: Expose solid this compound and a stock solution to light in a photostability chamber, ensuring exposure meets ICH guidelines. A dark control sample should be stored under the same conditions but shielded from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV/MS method. The goal is to achieve 5-20% degradation of the active substance.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at a suitable wavelength (e.g., 249 nm or 282 nm, determined by UV scan) and/or a mass spectrometer for peak identification.

  • Injection Volume: 10 µL.

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Application cluster_analysis Analysis & Characterization API This compound API (Solid & Solution) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) API->Base Oxidation Oxidation (e.g., 3% H₂O₂) API->Oxidation Thermal Thermal (e.g., 80°C) API->Thermal Photo Photolytic (ICH Light Box) API->Photo HPLC HPLC-UV/DAD Analysis Acid->HPLC Sample at Time Points Base->HPLC Sample at Time Points Oxidation->HPLC Sample at Time Points Thermal->HPLC Sample at Time Points Photo->HPLC Sample at Time Points LCMS LC-MS/MS for Identification HPLC->LCMS Identify Unknowns Report Characterize Degradants & Establish Pathways LCMS->Report

Caption: Workflow for a forced degradation study of this compound.

Hypothetical_Degradation_Pathway cluster_products Potential Degradation Products This compound This compound DP1 Hydrolysis Product (Amide Cleavage) This compound->DP1 Acid/Base Hydrolysis DP2 Oxidation Product (N-Oxide or Hydroxylation) This compound->DP2 Oxidative Stress (H₂O₂) DP3 Elimination Product This compound->DP3 Alkaline Conditions

Caption: Hypothetical degradation pathways for this compound under stress.

References

Mitigating off-target effects of acoramidis in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using acoramidis in cell-based assays. The focus is on identifying and mitigating potential off-target effects to ensure data integrity and accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and highly selective small molecule stabilizer of transthyretin (TTR).[1][2][3] Its primary mechanism is to bind to the thyroxine-binding sites of the TTR tetramer, preventing its dissociation into monomers.[2][4] This stabilization is the rate-limiting step in the formation of TTR amyloid fibrils, which are associated with transthyretin-mediated amyloidosis (ATTR).

Q2: How selective is this compound for transthyretin?

This compound is designed to be highly selective for TTR. Studies have shown that it is more selective and a more potent stabilizer of TTR compared to other stabilizers like tafamidis. This high selectivity is intended to minimize off-target interactions.

Q3: What are the known off-target effects of this compound?

Published data on significant off-target effects of this compound are limited, which is consistent with its high selectivity for TTR. However, like any small molecule, the potential for off-target interactions cannot be entirely excluded, especially at high concentrations. One noted interaction is its potential to act as a Cytochrome P450 2C9 inhibitor. Researchers should always consider the possibility of off-target effects when unexpected results are observed in cell-based assays.

Q4: Can this compound affect serum thyroxine levels?

Yes, this compound may decrease the serum concentrations of free thyroxine. This is a class effect common to TTR stabilizers and is likely due to the stabilization of the TTR-thyroxine complex or displacement of thyroxine from TTR. It is important to note that this is generally not accompanied by a change in thyroid-stimulating hormone (TSH).

Troubleshooting Guides

This section addresses specific issues that may arise during cell-based experiments with this compound and provides a systematic approach to determine if these are due to off-target effects.

Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability

You observe a dose-dependent decrease in cell viability in your assay at concentrations of this compound where you expect to see on-target TTR stabilization.

G cluster_0 Start: Unexpected Cytotoxicity cluster_1 Initial Checks cluster_2 On-Target vs. Off-Target Investigation cluster_3 Data Interpretation cluster_4 Conclusion A Unexpected cytotoxicity observed with this compound B Confirm this compound concentration and vehicle control effects A->B C Assess cell health and culture conditions (passage number, etc.) B->C D Perform TTR stabilization assay in parallel with cytotoxicity assay C->D E Use a TTR-null cell line as a negative control D->E F Is cytotoxicity observed at concentrations that stabilize TTR? E->F J Indicates Off-Target Effect E->J If cytotoxicity observed G Is cytotoxicity present in the TTR-null cell line? F->G If Yes I Likely On-Target Mediated (or general compound toxicity) F->I If No H Likely Off-Target Effect G->H If Yes G->I If No

Caption: Troubleshooting workflow for unexpected cytotoxicity.

1. Dose-Response Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

  • Objective: To determine the concentration at which this compound induces cytotoxicity.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

    • Prepare a serial dilution of this compound in culture medium. Include a vehicle-only control (e.g., DMSO).

    • Replace the medium in the wells with the this compound dilutions and controls.

    • Incubate for a period relevant to your primary assay (e.g., 24, 48, or 72 hours).

    • Add the cytotoxicity reagent (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of viable cells relative to the vehicle control.

2. TTR Stabilization Assay in a Cellular Context

  • Objective: To confirm the on-target activity of this compound at the concentrations used.

  • Methodology:

    • Use a cell line that expresses TTR (e.g., HepG2).

    • Treat cells with the same concentrations of this compound as in the cytotoxicity assay.

    • After the incubation period, lyse the cells and perform a Western blot for TTR under non-denaturing conditions to visualize the stabilized tetramer, or use a specific ELISA-based assay for TTR stabilization.

    • Alternatively, a cellular thermal shift assay (CETSA) can be performed to demonstrate target engagement.

3. Counter-Screening with a TTR-Null Cell Line

  • Objective: To differentiate between on-target and off-target cytotoxicity.

  • Methodology:

    • Select a cell line that does not express TTR but is otherwise similar to your primary cell line. If a suitable line is not available, consider using CRISPR/Cas9 to create a TTR knockout line.

    • Perform the same dose-response cytotoxicity assay as described above with the TTR-null cell line.

    • Interpretation:

      • If cytotoxicity is observed in the TTR-null line, it is likely an off-target effect.

      • If cytotoxicity is only seen in the TTR-expressing line, it may be related to the on-target activity, although this is less likely for a stabilizer.

Concentration (µM)% Viability (TTR-expressing cells)TTR Stabilization (relative units)% Viability (TTR-null cells)Interpretation
0 (Vehicle)100%1.0100%Baseline
0.198%1.599%On-target activity without cytotoxicity
195%2.597%On-target activity without cytotoxicity
1060%2.862%Cytotoxicity observed; likely off-target as it occurs in TTR-null cells.
5020%2.925%Significant cytotoxicity; likely off-target .
Issue 2: Unexpected Phenotypic Changes Unrelated to TTR Stabilization

You observe changes in cell morphology, signaling pathway activation, or gene expression that are not readily explained by the stabilization of TTR.

G cluster_0 This compound Treatment cluster_1 On-Target Pathway cluster_2 Hypothetical Off-Target Pathway This compound This compound TTR_tetramer TTR Tetramer This compound->TTR_tetramer Binds and Stabilizes Off_target_kinase Off-Target Kinase (e.g., MAPK) This compound->Off_target_kinase Inhibits (Hypothetical) This compound->Inhibition TTR_monomer TTR Monomer TTR_tetramer->TTR_monomer Dissociation Amyloid_fibrils Amyloid Fibrils TTR_monomer->Amyloid_fibrils Aggregation Downstream_effector Downstream Effector Off_target_kinase->Downstream_effector Activates Phenotypic_change Unexpected Phenotypic Change Downstream_effector->Phenotypic_change

Caption: On-target vs. a hypothetical off-target pathway.

  • Literature Review: Search for known off-target effects of this compound or structurally similar compounds on the signaling pathway or cellular process you are observing.

  • Use of a Structurally Unrelated TTR Stabilizer: If available, treat your cells with a different TTR stabilizer (e.g., tafamidis). If the same unexpected phenotype is observed, it may be a class effect related to TTR stabilization. If the phenotype is unique to this compound, it is more likely to be an off-target effect.

  • Biochemical Assays: Directly measure the activity of the suspected off-target protein or pathway in the presence of this compound. For example, if you suspect kinase inhibition, perform an in vitro kinase assay.

  • Rescue Experiments: If you hypothesize that this compound is inhibiting a specific off-target protein, try to "rescue" the phenotype by overexpressing a drug-resistant mutant of that protein or by activating a downstream component of the pathway.

  • Objective: To assess the effect of this compound on a specific signaling pathway (e.g., MAPK/ERK).

  • Methodology:

    • Culture cells to the desired confluency.

    • Starve the cells in a low-serum medium for several hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.

    • Stimulate the cells with a known activator of the pathway (e.g., EGF for the MAPK/ERK pathway). Include a non-stimulated control.

    • Lyse the cells at various time points after stimulation.

    • Perform a Western blot using antibodies against the phosphorylated (active) and total forms of the signaling proteins (e.g., p-ERK and total ERK).

    • Interpretation: A decrease in the ratio of phosphorylated to total protein in the this compound-treated cells would suggest an inhibitory off-target effect on that pathway.

Treatmentp-ERK / Total ERK RatioInterpretation
Vehicle (unstimulated)0.1Basal level
Vehicle + EGF1.0Pathway activation
1 µM this compound + EGF0.95No significant inhibition
10 µM this compound + EGF0.4Potential off-target inhibition
50 µM this compound + EGF0.15Strong off-target inhibition

By following these troubleshooting guides and experimental protocols, researchers can more confidently distinguish between the intended on-target effects of this compound and any potential off-target activities in their cell-based assays, leading to more reliable and interpretable data.

References

Acoramidis dose-response curve analysis and interpretation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting and interpreting experiments related to acoramidis, a transthyretin (TTR) stabilizer. Here you will find frequently asked questions, detailed troubleshooting guides for common experimental assays, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective, oral transthyretin (TTR) stabilizer.[1][2][3] Its primary mechanism involves binding to the thyroxine-binding sites of the TTR protein.[3] This binding stabilizes the tetrameric form of TTR, preventing its dissociation into monomers.[3] The dissociation of TTR tetramers is the rate-limiting step in the formation of amyloid fibrils, which are characteristic of transthyretin amyloidosis (ATTR). By preventing this dissociation, this compound effectively halts the progression of amyloid deposition.

Q2: What is the typical dose-response relationship observed for this compound in terms of TTR stabilization?

Clinical studies have demonstrated a significant dose-dependent stabilization of TTR with this compound treatment. An oral dose of 800 mg twice daily has been shown to achieve near-complete TTR stabilization, exceeding 90%, across the entire dosing interval. In a phase 2 clinical trial, patients receiving 800 mg of this compound twice daily showed TTR stabilization of over 90% at both peak and trough plasma concentrations.

Q3: How does the TTR stabilization by this compound compare to other stabilizers like tafamidis?

Blinded, head-to-head subunit exchange experiments in human plasma have shown that this compound, at a dosage of 800 mg twice daily, and tafamidis, at 80 mg once daily, result in very similar levels of TTR stabilization at their respective therapeutic plasma concentrations. While one study suggested this compound might be slightly more potent at a specific plasma concentration, this was offset by pharmacokinetic properties leading to lower plasma concentrations.

Q4: What are the common assays used to measure TTR stabilization by this compound?

The two primary ex vivo assays used to quantify the stabilization of TTR by this compound are the Fluorescent Probe Exclusion (FPE) assay and the TTR Subunit Exchange Assay . The FPE assay measures the occupancy of the TTR binding sites by the stabilizer, while the subunit exchange assay directly measures the rate of TTR tetramer dissociation. The subunit exchange assay is often considered the "gold standard" for evaluating the efficacy of a TTR stabilizer.

Quantitative Data Summary

The following tables summarize the quantitative data from clinical trials on the dose-response of this compound for TTR stabilization.

Table 1: this compound Dose and TTR Stabilization (Phase 2 Study)

This compound Dose (twice daily)TTR Stabilization (at peak and trough concentrations)
400 mgData not specified, but lower than 800 mg
800 mg> 90%

Source: Phase 2 study in patients with ATTR-CM.

Table 2: this compound TTR Stabilization (ATTRibute-CM Phase 3 Trial)

This compound Dose (twice daily)TTR Stabilization (across dosing interval)
800 mg> 90%

Source: ATTRibute-CM Phase 3 Clinical Trial.

Table 3: Comparative TTR Stabilization

CompoundDosing RegimenTTR StabilizationAssay
This compound800 mg twice dailyVery similar to TafamidisSubunit Exchange
Tafamidis80 mg once dailyVery similar to this compoundSubunit Exchange

Source: Blinded subunit exchange experiments in human plasma.

Experimental Protocols & Troubleshooting Guides

Fluorescent Probe Exclusion (FPE) Assay

This assay is used to determine the occupancy of the TTR binding sites by a stabilizer like this compound.

Experimental Protocol:

  • Prepare Human Serum Samples:

    • Collect blood samples from subjects at specified time points (e.g., trough and peak drug concentrations).

    • Process the blood to obtain serum and store at -80°C until analysis.

  • Reagent Preparation:

    • Prepare a stock solution of a fluorescent probe that binds to the thyroxine-binding sites of TTR.

    • Prepare serial dilutions of this compound or other test compounds to be used as controls or for generating a standard curve.

  • Assay Procedure:

    • In a microplate, add a pre-determined volume of human serum.

    • Add the fluorescent probe to each well.

    • For standard curves or control wells, add known concentrations of this compound or vehicle control.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period to allow for binding equilibrium to be reached.

  • Data Acquisition:

    • Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.

  • Data Analysis:

    • The degree of TTR stabilization (or binding site occupancy) is inversely proportional to the fluorescence signal. A lower signal indicates that the stabilizer (acoramide) is occupying the binding sites, thus excluding the fluorescent probe.

    • Calculate the percentage of TTR stabilization relative to a control (e.g., vehicle-treated serum).

Troubleshooting Guide: Fluorescent Probe Exclusion (FPE) Assay

Problem Potential Cause(s) Recommended Solution(s)
High background fluorescence- Contaminated reagents or microplate.- Autofluorescence of serum components.- Use fresh, high-quality reagents and plates.- Include a "no probe" control to subtract background fluorescence.
Low signal-to-noise ratio- Insufficient probe concentration.- Suboptimal incubation time or temperature.- Optimize probe concentration.- Perform a time-course and temperature optimization experiment.
High variability between replicates- Pipetting errors.- Inconsistent incubation times or temperatures.- Use calibrated pipettes and proper pipetting technique.- Ensure uniform incubation conditions for all wells.
Unexpectedly low stabilization- Incorrect drug concentration.- Degradation of the test compound.- Verify the concentration of the this compound stock solution.- Ensure proper storage and handling of the compound.
TTR Subunit Exchange Assay

This assay directly measures the rate of TTR tetramer dissociation, providing a direct assessment of kinetic stabilization.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare purified, recombinant, FLAG-tagged wild-type TTR.

    • Prepare human plasma samples containing endogenous TTR.

  • Initiation of Subunit Exchange:

    • To the human plasma sample, add a known concentration of the FLAG-tagged TTR. This initiates the exchange of subunits between the tagged and untagged TTR tetramers.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Quenching and Analysis:

    • Immediately mix each aliquot with a quenching agent that stops the subunit exchange process.

    • Analyze the samples using a method that can separate the different TTR tetramer species (e.g., non-denaturing gel electrophoresis followed by Western blotting with antibodies against TTR and the FLAG tag, or specialized chromatography).

  • Data Analysis:

    • Quantify the amount of hybrid tetramers (containing both tagged and untagged subunits) at each time point.

    • The rate of formation of hybrid tetramers is inversely proportional to the stability of the TTR tetramer. A slower rate of hybrid formation indicates greater stabilization by this compound.

    • Calculate the apparent rate constant of subunit exchange.

Troubleshooting Guide: TTR Subunit Exchange Assay

Problem Potential Cause(s) Recommended Solution(s)
No or very slow subunit exchange- Inactive FLAG-tagged TTR.- Presence of a potent TTR stabilizer in the plasma sample.- Verify the quality and activity of the tagged TTR.- If a stabilizer is expected, this result may be valid. If not, screen plasma for interfering substances.
Rapid subunit exchange in all samples- Suboptimal assay conditions (e.g., pH, temperature).- Degradation of endogenous TTR.- Ensure assay buffer is at the correct pH and temperature.- Handle plasma samples carefully to prevent protein degradation.
Inconsistent results- Variability in plasma samples.- Inaccurate timing of aliquots.- Use pooled plasma for initial assay development.- Use a precise timer and consistent technique for sampling.
Difficulty in quantifying hybrid tetramers- Poor separation on the gel/chromatogram.- Low antibody affinity or specificity.- Optimize the electrophoresis or chromatography conditions.- Use high-quality, validated antibodies for Western blotting.

Visualizations

Acoramidis_Mechanism_of_Action cluster_0 Transthyretin (TTR) Homeostasis cluster_1 This compound Intervention TTR_Tetramer Stable TTR Tetramer TTR_Monomer Unstable TTR Monomer TTR_Tetramer->TTR_Monomer Dissociation Stabilized_TTR This compound-Stabilized TTR Tetramer Amyloid Amyloid Fibrils TTR_Monomer->Amyloid Misfolding & Aggregation This compound This compound This compound->TTR_Tetramer Binds to Thyroxine-Binding Sites Stabilized_TTR->TTR_Monomer Dissociation Blocked

Caption: this compound mechanism of action.

FPE_Assay_Workflow start Start: Prepare Serum Samples reagents Prepare Fluorescent Probe and this compound Solutions start->reagents assay Add Serum, Probe, and This compound to Microplate reagents->assay incubation Incubate at 37°C assay->incubation read Measure Fluorescence incubation->read analysis Analyze Data: % TTR Stabilization read->analysis end End analysis->end

Caption: Fluorescent Probe Exclusion (FPE) Assay Workflow.

Subunit_Exchange_Workflow start Start: Prepare Plasma & FLAG-TTR initiate Initiate Subunit Exchange: Mix Plasma and FLAG-TTR start->initiate sampling Time-Course Sampling initiate->sampling quench Quench Reaction sampling->quench separation Separate TTR Tetramers (e.g., Western Blot) quench->separation analysis Quantify Hybrid Tetramers and Calculate Exchange Rate separation->analysis end End analysis->end

Caption: TTR Subunit Exchange Assay Workflow.

References

Technical Support Center: Acoramidis Administration in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions for researchers, scientists, and drug development professionals working with acoramidis in mouse models of transthyretin-mediated amyloidosis (ATTR).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small-molecule stabilizer of the transthyretin (TTR) protein. In ATTR, the TTR tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils that deposit in organs like the heart and nerves. This compound binds to the thyroxine-binding sites of the TTR tetramer, stabilizing it and preventing its dissociation. This process is the rate-limiting step in TTR amyloidogenesis.[1][2] The stabilization mimics the effect of a naturally protective TTR gene variant, T119M, which has been shown to prevent or minimize ATTR.[3][4][5]

Q2: Is there a standardized, published protocol for this compound administration in mice?

A2: While this compound has undergone preclinical testing, detailed, standardized administration protocols for mice are not widely available in peer-reviewed literature. Much of the publicly available data focuses on human clinical trials. However, pharmacokinetic data from studies in ICR mice and carcinogenicity studies in rasH2 mice provide a starting point for dose selection and administration routes. Researchers typically need to develop and optimize study-specific protocols.

Q3: What is the recommended route of administration for this compound in mice?

A3: this compound is designed for oral administration and has demonstrated good oral bioavailability in preclinical species, including mice. Therefore, oral gavage is the most common and recommended route for ensuring accurate dosing in experimental settings. Administration in medicated feed or drinking water could be considered for longer-term studies but may lead to variability in drug intake.

Q4: What dosages have been used in previous mouse studies?

A4: Specific efficacy studies in mouse models of ATTR are not extensively detailed in the search results. However, pharmacokinetic and toxicology studies provide some guidance:

  • A single oral dose of 30 mg/kg was used in ICR mice to evaluate pharmacokinetics.

  • A 26-week carcinogenicity study in rasH2 mice used repeated daily doses of up to 300 mg/kg.

Researchers should perform dose-ranging studies to determine the optimal dose for their specific mouse model and experimental endpoints.

Q5: What are the known pharmacokinetic parameters of this compound in mice?

A5: Pharmacokinetic data for this compound (AG10) have been reported in ICR mice. These parameters are essential for designing dosing schedules to achieve target exposures.

Data Presentation

Table 1: Selected Pharmacokinetic Parameters of this compound (AG10) in ICR Mice

ParameterIntravenous (3 mg/kg)Oral (30 mg/kg)
Systemic Clearance (CL) 0.0613 L/hr/kg-
Volume of Distribution (Vdss) 0.392 L/kg-
Terminal Elimination Half-life (t½) 5.32 hours-

Source: Data derived from preclinical studies.

Experimental Protocols

Conceptual Protocol: Oral Administration of this compound in a Transgenic Mouse Model of ATTR

This protocol provides a general framework. Investigators must adapt it to their specific hypothesis, animal model, and institutional (IACUC) guidelines.

1. Objective: To evaluate the efficacy of this compound in stabilizing TTR and reducing amyloid deposition in a transgenic mouse model of ATTR.

2. Materials:

  • This compound (analytical grade)

  • Vehicle for formulation (e.g., 0.5% methylcellulose in sterile water, or as recommended by the supplier)

  • Transgenic mice expressing a destabilizing human TTR mutation and wild-type littermate controls

  • Oral gavage needles (20-22 gauge, flexible tip)

  • Syringes (1 mL)

  • Analytical balance and vortex mixer

3. This compound Formulation:

  • On each dosing day, prepare a fresh suspension of this compound in the chosen vehicle.

  • For example, to prepare a 3 mg/mL suspension for a 30 mg/kg dose in a 20g mouse (0.2 mL volume): Weigh the required amount of this compound powder and suspend it in the vehicle.

  • Vortex thoroughly before each animal is dosed to ensure a homogenous suspension.

4. Dosing Procedure:

  • Animal Handling: Acclimatize animals to handling and the gavage procedure for several days before the study begins to minimize stress.

  • Dosage Calculation: Calculate the dose volume for each mouse based on its most recent body weight. A typical administration volume is 5-10 mL/kg.

  • Administration: Administer the calculated volume of this compound suspension or vehicle control slowly via oral gavage.

  • Frequency: Based on the 5.32-hour half-life in mice, twice-daily administration may be necessary to maintain steady-state exposure, mimicking clinical dosing regimens.

5. Monitoring and Endpoints:

  • Clinical Observations: Monitor animals daily for any signs of toxicity, including changes in weight, activity, or grooming.

  • Pharmacodynamics: Collect blood samples at specified time points to measure plasma TTR levels and assess TTR stabilization via ex vivo assays.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Difficulty with Formulation / Inconsistent Suspension Poor solubility of this compound in the selected vehicle.- Ensure the vehicle is appropriate. Test alternative GRAS (Generally Recognized as Safe) vehicles like PEG400 or Tween 80 in solution. - Increase vortexing time or use a homogenizer for a more uniform suspension. - Prepare fresh formulations immediately before use.
High Variability in Plasma Drug Levels Inaccurate gavage technique (e.g., accidental tracheal administration); Inconsistent suspension; Variation in GI absorption.- Ensure all personnel are proficient in oral gavage. - Vortex the suspension immediately before dosing each animal. - Fasting animals for a few hours before dosing can sometimes reduce variability in absorption, but check if this is appropriate for the model.
Adverse Events (e.g., Weight Loss, Lethargy) Dose is too high; Vehicle intolerance; Stress from handling and gavage.- Implement a dose-finding study to establish a maximum tolerated dose (MTD). - Administer the vehicle alone to a control group to rule out vehicle-related toxicity. - Ensure proper acclimatization to handling and refine the gavage technique to be as minimally stressful as possible.
Lack of TTR Stabilization or Efficacy Dose is too low; Insufficient treatment duration; Poor drug exposure.- Increase the dose, guided by MTD studies. - Consider increasing dosing frequency (e.g., from once to twice daily) based on the drug's half-life. - Perform pharmacokinetic analysis to confirm that plasma concentrations are reaching the target therapeutic range.

Mandatory Visualization

Diagrams

Acoramidis_Mechanism_of_Action cluster_0 Normal TTR Homeostasis cluster_1 ATTR Pathogenesis cluster_2 Therapeutic Intervention TTR_Tetramer Stable TTR Tetramer Dissociation Dissociation (Rate-Limiting Step) Monomers Unstable TTR Monomers Dissociation->Monomers Misfolding Misfolding & Aggregation Monomers->Misfolding Amyloid Amyloid Fibrils (Tissue Deposition) Misfolding->Amyloid TTR_Tetramer_Unstable Unstable TTR Tetramer TTR_Tetramer_Unstable->Dissociation Aging or Mutation Stabilized_TTR Highly Stabilized TTR Tetramer This compound This compound This compound->TTR_Tetramer_Unstable Binds to Tetramer Stabilized_TTR->Block Prevents Dissociation

Caption: Mechanism of action of this compound in preventing TTR amyloidogenesis.

Acoramidis_Mouse_Workflow cluster_workflow Conceptual Experimental Workflow arrow arrow start Study Design (Hypothesis, Mouse Model Selection) protocol_dev Protocol Development (IACUC Approval) start->protocol_dev acclimatization Animal Acclimatization & Baseline Measurements protocol_dev->acclimatization randomization Randomization (Vehicle vs. This compound Groups) acclimatization->randomization dosing Chronic Dosing (e.g., Oral Gavage, Twice Daily) randomization->dosing monitoring In-Life Monitoring (Body Weight, Clinical Signs, PK/PD) dosing->monitoring endpoint Terminal Endpoint (Tissue Harvest) monitoring->endpoint analysis Data Analysis (Histology, Biomarkers) endpoint->analysis conclusion Conclusion analysis->conclusion

References

Acoramidis Quality Control & Purity Assessment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of Acoramidis for research purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a potent, selective, and orally bioavailable transthyretin (TTR) stabilizer. It is being investigated for the treatment of transthyretin amyloidosis (ATTR). For research purposes, it is important to be aware of its key properties:

PropertyDescription
Chemical Name 3-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy)-4-fluorobenzoic acid
Form Often supplied as this compound hydrochloride, a white to tan, hygroscopic solid.[1]
Solubility Information on solubility in various solvents is crucial for preparing analytical solutions. Preliminary data suggests solubility in organic solvents like DMSO and in specific formulations containing PEG300, Tween-80, and saline.
Critical Quality Attributes Particle size and polymorphic form have been identified as critical quality attributes that can impact its dissolution and bioavailability.[1]

Q2: What are the common impurities associated with this compound?

During synthesis and storage, several related substances can arise as impurities. It is crucial to monitor for these to ensure the purity of the this compound sample. Known potential impurities include:

Impurity NameMolecular FormulaMolecular Weight ( g/mol )
3-(3-Hydroxypropyl)pentane-2,4-dioneC₈H₁₄O₃158.20
4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-olC₈H₁₄N₂O154.21[2]
4-Fluoro-3-hydroxybenzoic Acid
Methyl 4-fluoro-3-hydroxybenzoateC₈H₇FO₃170.14
Methyl 3-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy)-4-fluorobenzoateC₁₆H₁₉FN₂O₃306.34[2]

Q3: How can I assess the purity of my this compound sample?

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) method is the recommended approach for assessing the purity of this compound and quantifying its impurities.

Q4: What are the critical parameters for the HPLC analysis of this compound?

A validated RP-UHPLC method has been published and can be used as a starting point for in-house method development and validation. The key parameters are summarized in the table below.

ParameterRecommended Conditions
Column Phenyl column (e.g., 50 x 1.0 mm, 1.7 µm)
Mobile Phase Isocratic mixture of 0.1% formic acid in water and acetonitrile (50:50, v/v)
Flow Rate 0.5 mL/min
Detection Wavelength 228 nm
Injection Volume 5 µL
Run Time Approximately 2.5 minutes

Q5: How should I handle and store this compound to ensure its stability?

This compound hydrochloride is hygroscopic, meaning it can absorb moisture from the air.[1] Therefore, it is crucial to store it in a tightly sealed container in a desiccator or a controlled low-humidity environment. For long-term storage, refer to the supplier's recommendations, which may include refrigeration or freezing.

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePotential CauseRecommended Solution
Poor peak shape (tailing or fronting) - Column degradation- Inappropriate mobile phase pH- Sample overload- Replace the column with a new one of the same type.- Ensure the mobile phase pH is properly adjusted and stable.- Reduce the concentration of the sample being injected.
Inconsistent retention times - Fluctuation in mobile phase composition- Inadequate column equilibration- Leak in the HPLC system- Prepare fresh mobile phase and ensure proper mixing.- Equilibrate the column for a sufficient time before starting the analysis.- Check for leaks in pump seals, fittings, and connections.
Presence of extraneous peaks - Contaminated mobile phase or diluent- Carryover from previous injections- Sample degradation- Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash program between injections.- Prepare fresh samples and store them appropriately before analysis.
Low signal intensity - Incorrect detection wavelength- Low sample concentration- Detector lamp issue- Verify that the detector is set to the correct wavelength (228 nm).- Prepare a more concentrated sample solution.- Check the detector lamp's usage hours and replace if necessary.
Sample Preparation Troubleshooting
IssuePotential CauseRecommended Solution
Incomplete dissolution of this compound - Inappropriate solvent- Insufficient sonication or vortexing- Sample saturation- Consult solubility data and choose an appropriate solvent (e.g., DMSO, methanol).- Increase sonication or vortexing time.- Prepare a more dilute solution.
Sample degradation during preparation - Exposure to light or high temperatures- Use of a reactive solvent- Protect the sample from light and avoid excessive heat.- Use inert solvents for sample preparation.

Experimental Protocols

Protocol 1: this compound Purity Assessment by RP-UHPLC

This protocol is based on a published stability-indicating method and is intended as a starting point for research use.

1. Materials and Reagents:

  • This compound hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade)

  • Phenyl UHPLC column (50 x 1.0 mm, 1.7 µm)

2. Instrument and Conditions:

  • UHPLC system with a UV detector

  • Mobile Phase: 50:50 (v/v) mixture of 0.1% formic acid in water and acetonitrile

  • Flow Rate: 0.5 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 228 nm

  • Injection Volume: 5 µL

  • Run Time: 2.5 minutes

3. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound hydrochloride reference standard and dissolve it in 10 mL of a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh the this compound sample to be tested and prepare a solution of a known concentration within the calibration range using the same diluent.

4. Analysis:

  • Equilibrate the UHPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Calculate the purity of the sample by comparing the peak area of the this compound peak to the total area of all peaks (area percent method) or by using the calibration curve for quantification.

Protocol 2: Forced Degradation Study for Stability Assessment

To evaluate the stability-indicating nature of the analytical method, forced degradation studies can be performed.

  • Acid Degradation: Treat the this compound solution with 0.1 N HCl at 60°C for 2 hours.

  • Base Degradation: Treat the this compound solution with 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the this compound solution to UV light (254 nm) for 24 hours.

After degradation, neutralize the acidic and basic samples and analyze all samples by the developed UHPLC method to observe for the appearance of degradation products and the decrease in the main this compound peak.

Visualizations

Acoramidis_QC_Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample This compound Sample Storage Store in Desiccator Sample->Storage Prep Prepare Solution Storage->Prep HPLC RP-UHPLC Analysis Prep->HPLC MS LC-MS for Impurity ID Prep->MS Dissolution Dissolution Test (for formulated product) Prep->Dissolution Physical Physical Characterization (Particle Size, Polymorphism) Prep->Physical Purity Calculate Purity HPLC->Purity Impurity Identify Impurities MS->Impurity Report Generate Report Dissolution->Report Physical->Report Purity->Report Impurity->Report Troubleshooting_Logic Start Analytical Issue Encountered Check_System Check Instrument Parameters Start->Check_System Check_Sample Check Sample Preparation Start->Check_Sample Check_Reagents Check Reagents & Mobile Phase Start->Check_Reagents Consult_Guide Consult Troubleshooting Guide Check_System->Consult_Guide Check_Sample->Consult_Guide Check_Reagents->Consult_Guide Resolved Issue Resolved Consult_Guide->Resolved Contact_Support Contact Technical Support Consult_Guide->Contact_Support

References

Validation & Comparative

Acoramidis in Transthyretin Amyloidosis: A Comparative Guide to its Effects on Downstream Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of acoramidis and its therapeutic effects on key downstream biomarkers in Transthyretin Amyloidosis (ATTR), with a focus on data from the pivotal ATTRibute-CM clinical trial. It also presents a comparative analysis with tafamidis, another transthyretin stabilizer, based on data from the ATTR-ACT trial. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development for ATTR.

Mechanism of Action: Stabilizing the Transthyretin Tetramer

Transthyretin amyloidosis is a progressive disease characterized by the destabilization and misfolding of the transport protein transthyretin (TTR). In its normal state, TTR exists as a tetramer. However, in ATTR, the tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils that deposit in various organs, primarily the heart, leading to cardiomyopathy (ATTR-CM) and/or peripheral nerves, causing polyneuropathy.

This compound is a next-generation, orally administered small molecule designed to be a highly potent stabilizer of the TTR tetramer.[1][2] By binding to the thyroxine-binding sites of TTR, this compound mimics the stabilizing effect of the naturally occurring, protective T119M mutation.[1] This stabilization prevents the dissociation of the TTR tetramer into monomers, the rate-limiting step in the amyloidogenic cascade.[1] The result is a significant reduction in the formation of pathogenic amyloid fibrils.

Tafamidis, another TTR stabilizer, shares a similar mechanism of action by binding to the thyroxine-binding sites and preventing tetramer dissociation.[3] However, preclinical and clinical data suggest that this compound achieves a near-complete TTR stabilization of over 90%.

ATTR_Signaling_Pathway cluster_0 Normal State cluster_1 ATTR Pathogenesis cluster_2 Therapeutic Intervention TTR_Tetramer TTR Tetramer (Stable) Unstable_Tetramer Unstable TTR Tetramer Monomers Misfolded Monomers Unstable_Tetramer->Monomers Dissociation Stabilized_Tetramer Stabilized TTR Tetramer Amyloid_Fibrils Amyloid Fibrils Monomers->Amyloid_Fibrils Aggregation Organ_Deposition Organ Deposition (Heart, Nerves) Amyloid_Fibrils->Organ_Deposition Deposition This compound This compound This compound->Unstable_Tetramer Binds and Stabilizes ELISA_Workflow Start Start Plate_Coating 1. Coat microplate wells with capture antibody specific for TTR. Start->Plate_Coating Blocking 2. Block non-specific binding sites. Plate_Coating->Blocking Sample_Addition 3. Add standards and serum samples. Blocking->Sample_Addition Incubation1 4. Incubate to allow TTR to bind. Sample_Addition->Incubation1 Washing1 5. Wash to remove unbound substances. Incubation1->Washing1 Detection_Ab 6. Add biotinylated detection antibody. Washing1->Detection_Ab Incubation2 7. Incubate to form sandwich. Detection_Ab->Incubation2 Washing2 8. Wash to remove unbound antibody. Incubation2->Washing2 HRP_Conjugate 9. Add streptavidin-HRP conjugate. Washing2->HRP_Conjugate Incubation3 10. Incubate. HRP_Conjugate->Incubation3 Washing3 11. Wash to remove unbound conjugate. Incubation3->Washing3 Substrate 12. Add TMB substrate. Washing3->Substrate Color_Development 13. Incubate for color development. Substrate->Color_Development Stop_Solution 14. Add stop solution. Color_Development->Stop_Solution Read_Plate 15. Read absorbance at 450 nm. Stop_Solution->Read_Plate End End Read_Plate->End Western_Blot_Workflow Start Start Sample_Prep 1. Incubate serum with or without stabilizer (this compound) under denaturing conditions (e.g., low pH). Start->Sample_Prep SDS_PAGE 2. Separate proteins by size using SDS-PAGE. Sample_Prep->SDS_PAGE Transfer 3. Transfer proteins to a PVDF or nitrocellulose membrane. SDS_PAGE->Transfer Blocking 4. Block the membrane to prevent non-specific antibody binding. Transfer->Blocking Primary_Ab 5. Incubate with primary antibody specific for TTR. Blocking->Primary_Ab Washing1 6. Wash to remove unbound primary antibody. Primary_Ab->Washing1 Secondary_Ab 7. Incubate with HRP-conjugated secondary antibody. Washing1->Secondary_Ab Washing2 8. Wash to remove unbound secondary antibody. Secondary_Ab->Washing2 Detection 9. Add chemiluminescent substrate and detect signal. Washing2->Detection Analysis 10. Analyze the intensity of the TTR tetramer band. Detection->Analysis End End Analysis->End

References

Acoramidis in Transthyretin Amyloid Cardiomyopathy (ATTR-CM): A Comparative Analysis Across Genotypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of acoramidis, a next-generation transthyretin (TTR) stabilizer, for the treatment of transthyretin amyloid cardiomyopathy (ATTR-CM). The focus is on its performance in different patient genotypes, with supporting data from the pivotal ATTRibute-CM clinical trial and its open-label extension. This document also presents a comparison with tafamidis, another TTR stabilizer, to offer a comprehensive overview for research and drug development professionals.

Executive Summary

This compound has demonstrated significant efficacy in reducing mortality and cardiovascular hospitalizations in patients with ATTR-CM, irrespective of their genotype (wild-type or variant).[1][2] Clinical trial data from the ATTRibute-CM study show that this compound provides consistent benefits for both wild-type (ATTRwt-CM) and variant (ATTRv-CM) forms of the disease.[1][2] These findings are crucial for understanding the therapeutic potential of this compound across the diverse patient population affected by this progressive and life-threatening condition.

Mechanism of Action

This compound is a highly potent, orally administered small molecule that stabilizes the transthyretin (TTR) protein.[3] In ATTR-CM, the TTR tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils that deposit in the heart, leading to cardiomyopathy. This compound binds to the TTR tetramer, preventing its dissociation, which is the rate-limiting step in amyloidogenesis. This mechanism is designed to mimic the protective effects of the naturally occurring T119M TTR variant.

cluster_0 Normal TTR Homeostasis cluster_1 Therapeutic Intervention TTR Tetramer TTR Tetramer TTR Monomers TTR Monomers TTR Tetramer->TTR Monomers Dissociation Stabilized TTR Tetramer Stabilized TTR Tetramer Amyloid Fibrils Amyloid Fibrils TTR Monomers->Amyloid Fibrils Misfolding & Aggregation Cardiac Deposition Cardiac Deposition Amyloid Fibrils->Cardiac Deposition ATTR-CM ATTR-CM Cardiac Deposition->ATTR-CM This compound This compound This compound->TTR Tetramer Binding & Stabilization Stabilized TTR Tetramer->TTR Monomers Inhibition of Dissociation

Figure 1: Mechanism of action of this compound in preventing TTR amyloid fibril formation.

Comparative Efficacy of this compound in ATTR-CM Genotypes

The ATTRibute-CM trial provides robust data on the efficacy of this compound in both ATTRwt-CM and ATTRv-CM patient populations.

Table 1: Primary Efficacy Outcomes of this compound vs. Placebo in ATTR-CM by Genotype (ATTRibute-CM Trial - 30 Months)
OutcomeATTRwt-CM (n=552)ATTRv-CM (n=59)
All-Cause Mortality or First Cardiovascular Hospitalization (Composite)
This compound vs. Placebo (Hazard Ratio; 95% CI)0.69 (0.52-0.90)0.41 (0.21-0.81)
P-valueP = 0.007P = 0.01
All-Cause Mortality (through Month 42 - Open-Label Extension)
This compound vs. Placebo (Hazard Ratio; 95% CI)0.70 (0.50-0.98)0.41 (0.19-0.93)
P-valueP = 0.04P = 0.03

These data demonstrate a consistent and significant treatment benefit of this compound across both major genotypes of ATTR-CM. The reduction in the risk of all-cause mortality and cardiovascular-related hospitalizations was substantial in both the wild-type and variant subgroups.

Comparison with Tafamidis

Tafamidis is another TTR stabilizer approved for the treatment of ATTR-CM. While direct head-to-head trials are limited, data from the respective pivotal trials (ATTRibute-CM for this compound and ATTR-ACT for tafamidis) allow for an indirect comparison. A retrospective cohort study suggested a trend toward better survival and a favorable win ratio for this compound compared to tafamidis.

Table 2: Comparative Efficacy of this compound and Tafamidis in ATTR-CM by Genotype (from respective pivotal trials)
OutcomeThis compound (ATTRibute-CM)Tafamidis (ATTR-ACT)
All-Cause Mortality (Hazard Ratio vs. Placebo)
ATTRwt-CM0.70 (at 42 months)0.706 (at 30 months)
ATTRv-CM0.41 (at 42 months)0.690 (at 30 months)
Change from Baseline in 6-Minute Walk Distance (6MWD) at 30 Months
ATTRwt-CMReduced declineReduced decline (77.14 m difference from placebo)
ATTRv-CMReduced declineReduced decline (79.61 m difference from placebo)
Change from Baseline in KCCQ-OS Score at 30 Months
ATTRwt-CMImproved quality of lifeImproved (12.72 point difference from placebo)
ATTRv-CMImproved quality of lifeImproved (18.18 point difference from placebo)

Note: Data are from separate clinical trials and should be interpreted with caution due to differences in study design and patient populations.

Experimental Protocols

The data presented for this compound are primarily from the ATTRibute-CM trial.

ATTRibute-CM Trial (NCT03860935)
  • Study Design: A Phase 3, international, multicenter, randomized, double-blind, placebo-controlled study.

  • Participants: 632 patients with symptomatic ATTR-CM (both wild-type and variant genotypes).

  • Inclusion Criteria: Age 18-90 years, established diagnosis of ATTR-CM, New York Heart Association (NYHA) Class I-III symptoms, and a history of heart failure.

  • Exclusion Criteria: Recent acute coronary syndrome, stroke, or likely heart transplant within one year.

  • Randomization: Patients were randomized in a 2:1 ratio to receive either this compound hydrochloride (800 mg twice daily) or a matching placebo for 30 months.

  • Primary Endpoint: A hierarchical analysis of all-cause mortality, frequency of cardiovascular-related hospitalizations, change from baseline in N-terminal pro-B-type natriuretic peptide (NT-proBNP), and change from baseline in 6-minute walk distance (6MWD).

  • Open-Label Extension (OLE): Following the 30-month double-blind period, eligible participants could enroll in an OLE study where all patients received this compound.

Screening Screening Randomization (2:1) Randomization (2:1) Screening->Randomization (2:1) This compound (800 mg BID) This compound (800 mg BID) Randomization (2:1)->this compound (800 mg BID) Placebo Placebo Randomization (2:1)->Placebo 30-Month Double-Blind Treatment 30-Month Double-Blind Treatment This compound (800 mg BID)->30-Month Double-Blind Treatment Placebo->30-Month Double-Blind Treatment Primary Endpoint Analysis Primary Endpoint Analysis 30-Month Double-Blind Treatment->Primary Endpoint Analysis Open-Label Extension Open-Label Extension Primary Endpoint Analysis->Open-Label Extension Long-Term Follow-up Long-Term Follow-up Open-Label Extension->Long-Term Follow-up

Figure 2: Workflow of the ATTRibute-CM clinical trial.

Conclusion

References

Acoramidis Efficacy in Transthyretin Amyloid Cardiomyopathy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of acoramidis's performance in clinical trials for the treatment of transthyretin-mediated amyloidosis (ATTR), with a focus on cross-validation of efficacy data from different research labs.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the efficacy of this compound, a next-generation transthyretin (TTR) stabilizer. The data presented is primarily derived from the global Phase 3 ATTRibute-CM clinical trial and its open-label extension, with corroborating evidence from a Phase 3 trial conducted in Japan.

Mechanism of Action

This compound is an orally administered small molecule designed to mimic the stabilizing effects of the naturally occurring T119M variant of the TTR protein.[1] It binds to the thyroxine-binding sites of the TTR tetramer with high selectivity.[2] This binding stabilizes the tetrameric structure, preventing its dissociation into monomers, which is the rate-limiting step in the formation of amyloid fibrils.[2][3] The accumulation of these fibrils in the heart leads to transthyretin amyloid cardiomyopathy (ATTR-CM), a progressive and fatal disease.[4] By preventing the formation of amyloidogenic monomers, this compound aims to halt the progression of the disease.

Quantitative Efficacy Data

The primary source of efficacy data for this compound is the multi-center, randomized, double-blind, placebo-controlled Phase 3 ATTRibute-CM trial. The trial enrolled 632 patients with symptomatic ATTR-CM. An open-label extension (OLE) of this study has provided longer-term data. Additionally, a Phase 3 trial in Japan involving 25 patients has shown results consistent with the global study.

The following tables summarize the key efficacy endpoints from the ATTRibute-CM trial and its open-label extension.

Table 1: Primary and Key Secondary Endpoints at 30 Months (ATTRibute-CM)

EndpointThis compound GroupPlacebo GroupMetricResultCitation
Hierarchical Composite Endpoint (All-Cause Mortality, CV Hospitalizations, NT-proBNP, 6MWD)FavoredFavoredWin Ratio1.8 (p<0.001)
All-Cause Mortality19.3%25.7%Hazard Ratio0.77 (p=0.15)
Cardiovascular-Related Hospitalizations26.7%42.6%Hazard Ratio0.60 (p=0.0005)
Change in 6-Minute Walk Distance (6MWD)-9 meters (observed decline)-7 meters (observed decline)Mean Difference39.6 m (improvement from baseline vs. placebo)
Change in KCCQ-OS Score--Least Squares Mean Difference9.94 points (improvement)
Change in NT-proBNP+0.6% (median change from baseline)+24.3% (median change from baseline)-Statistically significant improvement

Table 2: Long-Term Efficacy at 42 Months (ATTRibute-CM Open-Label Extension)

EndpointContinuous this compoundPlacebo to this compoundMetricResultCitation
All-Cause Mortality or First CV Hospitalization--Hazard Ratio0.57 (p<0.0001)
All-Cause Mortality23.0%34.7%Hazard Ratio0.64
First Cardiovascular-Related Hospitalization--Hazard Ratio0.53

Experimental Protocols

The ATTRibute-CM trial was a global, multi-center, randomized, double-blind, placebo-controlled study.

  • Participants: 632 patients with symptomatic transthyretin amyloid cardiomyopathy (both wild-type and hereditary).

  • Intervention: Patients were randomized in a 2:1 ratio to receive either this compound hydrochloride (800 mg twice daily) or a placebo for 30 months.

  • Primary Endpoint: The primary endpoint was a hierarchical analysis of all-cause mortality, frequency of cardiovascular-related hospitalization, change from baseline in N-terminal pro-B-type natriuretic peptide (NT-proBNP), and change from baseline in the 6-minute walk distance (6MWD). This composite endpoint was analyzed using the Finkelstein-Schoenfeld method to generate a "win ratio".

  • Key Secondary Endpoints: Included individual components of the primary endpoint, change in Kansas City Cardiomyopathy Questionnaire-Overall Summary (KCCQ-OS) score, and serum TTR levels.

  • Open-Label Extension: Participants who completed the 30-month study were eligible to enroll in an open-label extension study where all participants received this compound.

Visualizations

This compound Mechanism of Action

TTR_tetramer Stable TTR Tetramer Monomers Unstable Monomers TTR_tetramer->Monomers Dissociation (Rate-limiting step) Misfolded_Monomers Misfolded Monomers Monomers->Misfolded_Monomers Amyloid_Fibrils Amyloid Fibril Formation Misfolded_Monomers->Amyloid_Fibrils ATTR_CM ATTR Cardiomyopathy Amyloid_Fibrils->ATTR_CM This compound This compound This compound->TTR_tetramer Binds and Stabilizes

Caption: this compound stabilizes the TTR tetramer, preventing its dissociation.

ATTRibute-CM Trial Workflow

cluster_screening Screening & Randomization cluster_treatment Treatment Phase (30 Months) cluster_ole Open-Label Extension Patients 632 Patients with Symptomatic ATTR-CM Randomization Randomization (2:1) Patients->Randomization Acoramidis_Arm This compound (800 mg BID) Randomization->Acoramidis_Arm Placebo_Arm Placebo Randomization->Placebo_Arm OLE_this compound All Receive this compound Acoramidis_Arm->OLE_this compound Continue this compound Placebo_Arm->OLE_this compound Switch to this compound

Caption: Workflow of the ATTRibute-CM trial and its open-label extension.

References

Acoramidis Demonstrates Superior Cardiac Function Improvement Over Placebo in Landmark Trial

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

Palo Alto, CA – November 26, 2025 – New analyses from the pivotal ATTRibute-CM Phase 3 clinical trial reveal that acoramidis, an investigational transthyretin (TTR) stabilizer, significantly improves cardiac function and clinical outcomes in patients with transthyretin amyloid cardiomyopathy (ATTR-CM) when compared to placebo. The findings, presented today, offer a comprehensive look at the drug's efficacy and safety profile, providing valuable data for researchers, scientists, and drug development professionals in the field of cardiac amyloidosis.

ATTR-CM is a progressive and fatal disease caused by the deposition of misfolded transthyretin protein in the heart muscle.[1][2] this compound is designed to mimic the protective T119M variant of the TTR protein, stabilizing the TTR tetramer and preventing its dissociation into disease-causing monomers.[3] This mechanism of action has now been shown to translate into meaningful clinical benefits.

Quantitative Analysis of this compound vs. Placebo in ATTR-CM

The ATTRibute-CM study, a multi-center, randomized, double-blind, placebo-controlled trial, enrolled 632 patients with ATTR-CM.[4][5] Participants were randomized in a 2:1 ratio to receive either 800 mg of this compound twice daily or a placebo for 30 months. The primary endpoint was a hierarchical analysis of all-cause mortality, cardiovascular-related hospitalizations, change in N-terminal pro–B-type natriuretic peptide (NT-proBNP) levels, and change in 6-minute walk distance (6MWD).

This compound demonstrated a highly statistically significant improvement in the primary endpoint, with a win ratio of 1.8 (p<0.0001) compared to placebo. This indicates a substantially better outcome for patients treated with this compound across the hierarchical composite of mortality, morbidity, and function.

The key findings on cardiac function and clinical outcomes at 30 months are summarized in the table below:

Clinical EndpointThis compoundPlaceboAbsolute Difference/Risk Reductionp-value
All-Cause Mortality 19.3%25.7%6.4% absolute risk reduction; 25% relative risk reduction0.15
Cardiovascular-Related Hospitalizations 26.7%42.6%50% relative risk reduction in frequency<0.0001
Change in NT-proBNP (Adjusted Mean Factor) 0.529--<0.05
Change in 6-Minute Walk Distance (6MWD) --39.6-meter improvement from baseline<0.001
Change in KCCQ-OS Score --9.94-point improvement<0.001

Data sourced from the ATTRibute-CM clinical trial results. KCCQ-OS: Kansas City Cardiomyopathy Questionnaire-Overall Summary

Experimental Protocols

The robust data from the ATTRibute-CM trial were generated through a rigorous and well-defined experimental protocol:

Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter, international trial. The study consisted of a 30-month treatment period. An open-label extension phase was also planned for eligible participants.

Patient Population: The trial enrolled 632 adult patients (18-90 years) with a diagnosis of either wild-type or hereditary ATTR-CM. Key inclusion criteria included a history of heart failure (NYHA Class I-III), elevated NT-proBNP levels (≥300 pg/mL), and increased left ventricular wall thickness (≥12 mm).

Intervention: Patients were randomized in a 2:1 ratio to receive either this compound (800 mg, twice daily) or a matching placebo.

Endpoints: The primary endpoint was a hierarchical analysis of four components: all-cause mortality, cumulative frequency of cardiovascular-related hospitalizations, change from baseline in NT-proBNP, and change from baseline in the 6-minute walk distance. Secondary endpoints included the individual components of the primary endpoint, as well as changes in the Kansas City Cardiomyopathy Questionnaire Overall Summary (KCCQ-OS) score.

Statistical Analysis: The primary endpoint was analyzed using the Finkelstein-Schoenfeld method to calculate a win ratio, which compares outcomes for all possible pairs of patients between the two treatment arms.

Visualizing the Science: Signaling Pathways and Experimental Workflow

To further elucidate the scientific underpinnings and operational flow of this research, the following diagrams are provided.

G cluster_0 Pathophysiology of ATTR-CM cluster_1 This compound Mechanism of Action TTR_tetramer Transthyretin (TTR) Tetramer TTR_monomer Unstable TTR Monomers TTR_tetramer->TTR_monomer Dissociation (Rate-limiting step) Stabilized_TTR Stabilized TTR Tetramer Misfolded_monomers Misfolded Monomers & Aggregates TTR_monomer->Misfolded_monomers Misfolding Amyloid_fibrils Amyloid Fibril Deposition in Myocardium Misfolded_monomers->Amyloid_fibrils Cardiac_dysfunction Cardiac Dysfunction & Heart Failure Amyloid_fibrils->Cardiac_dysfunction This compound This compound This compound->TTR_tetramer Stabilized_TTR->TTR_monomer Inhibition of Dissociation cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Analysis p1 Patient Population (N=632 with ATTR-CM) p2 Inclusion/Exclusion Criteria Met p1->p2 Screening p3 Randomization (2:1) p2->p3 Acoramidis_Arm This compound (800 mg twice daily) (n=421) p3->Acoramidis_Arm Placebo_Arm Placebo (twice daily) (n=211) p3->Placebo_Arm FollowUp 30-Month Double-Blind Treatment Period Acoramidis_Arm->FollowUp Placebo_Arm->FollowUp Primary_Endpoint Primary Endpoint Analysis (Hierarchical: Mortality, CV Hospitalization, NT-proBNP, 6MWD) FollowUp->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Analysis (KCCQ, etc.) FollowUp->Secondary_Endpoints

References

Independent verification of acoramidis binding site on TTR

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Verification of Acoramidis' Binding Site on Transthyretin (TTR) and a Comparative Analysis with Alternative Stabilizers

Transthyretin (TTR) amyloidosis (ATTR) is a progressive and often fatal disease characterized by the destabilization and misfolding of the TTR protein, leading to the formation of amyloid fibrils that accumulate in various organs, particularly the heart. This compound (formerly AG10) is a potent, orally bioavailable small molecule designed to stabilize the TTR tetramer, thereby preventing its dissociation into amyloidogenic monomers. This guide provides an objective comparison of this compound' performance with other TTR stabilizers, supported by experimental data, and details the methodologies used for the independent verification of its binding site.

Mechanism of Action and Binding Site Verification

This compound is designed to mimic the stabilizing effect of the naturally occurring, protective T119M TTR variant. It binds with high affinity to the two thyroxine (T4) binding sites located at the dimer-dimer interface of the TTR tetramer.[1][2] This binding stabilizes the native tetrameric structure, increasing the energy barrier for tetramer dissociation, which is the rate-limiting step in the amyloidogenic cascade.[1][3]

Independent verification of the this compound binding site and its stabilizing effect has been established through a variety of biophysical and structural biology techniques.

Key Experimental Verification Methods:
  • X-ray Crystallography: This technique has provided high-resolution structural data confirming that this compound binds within the two T4 binding pockets of the TTR tetramer. The crystal structure of the V122I-TTR mutant in complex with this compound reveals that the molecule engages in hydrogen bond interactions with Serine 117 residues from opposing monomers, effectively bridging the two dimers.[4]

  • Surface Plasmon Resonance (SPR): SPR studies have been used to measure the binding affinity and kinetics of this compound to TTR. These studies have demonstrated a longer residence time for this compound bound to TTR compared to other stabilizers like tafamidis, suggesting a more stable complex.

  • Microscale Thermophoresis (MST): MST is another method used to quantify the binding affinity between this compound and TTR in solution. Results from MST experiments have corroborated the high binding affinity of this compound, showing it to be approximately four times higher than that of tafamidis for purified TTR.

  • Fluorescent Probe Exclusion (FPE) Assays: These assays measure the occupancy of the T4 binding site by competitively displacing a fluorescent probe. FPE assays have demonstrated that this compound achieves a high degree of binding site occupancy at clinically relevant concentrations.

  • Western Blot Analysis of TTR Stabilization: This method quantifies the amount of stable, tetrameric TTR that persists under denaturing conditions (e.g., acidic stress). Studies using this technique have consistently shown that this compound provides near-complete (≥90%) stabilization of the TTR tetramer, significantly more than that achieved with tafamidis or diflunisal at their respective clinical concentrations.

Comparative Performance with Alternative TTR Stabilizers

This compound has been compared to other TTR stabilizers, primarily tafamidis and the non-steroidal anti-inflammatory drug (NSAID) diflunisal, which also binds to the T4 binding sites. The key differentiators lie in their binding affinity, kinetic stability, and the extent of tetramer stabilization achieved at therapeutic doses.

ParameterThis compoundTafamidisDiflunisal
Binding Affinity (to purified TTR) ~4-fold higher than tafamidis-Lower affinity than tafamidis
Residence Time on TTR (SPR) ~4-fold longer than tafamidis-Not reported
TTR Stabilization (Western Blot, at clinical concentrations) Near-complete (≥90%)Partial stabilizationPartial stabilization
Binding Site Occupancy (FPE, at clinical concentrations) ~103%~71-87%Not reported

Experimental Protocols

X-ray Crystallography for TTR-Ligand Complex
  • Protein Expression and Purification: Recombinant human TTR (wild-type or variant) is expressed in E. coli and purified using a series of chromatography steps (e.g., ion exchange, size exclusion).

  • Crystallization: The purified TTR is concentrated and mixed with the ligand (this compound) in excess. Crystallization is achieved by vapor diffusion, typically using hanging or sitting drops, with a precipitant solution containing polyethylene glycol (PEG) and various salts.

  • Data Collection: Crystals are cryo-cooled in liquid nitrogen, and X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The structure is solved by molecular replacement using a previously determined TTR structure as a search model. The ligand is then modeled into the electron density map corresponding to the T4 binding sites, and the entire complex is refined to produce a high-resolution atomic model.

Surface Plasmon Resonance (SPR) for Binding Kinetics
  • Chip Preparation: A sensor chip (e.g., CM5) is activated, and purified TTR is immobilized onto the chip surface via amine coupling.

  • Binding Analysis: A series of concentrations of the analyte (e.g., this compound, tafamidis) are flowed over the TTR-coated surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time and recorded as a sensorgram.

  • Data Analysis: The association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (K_d) is calculated as k_off / k_on.

Western Blot for TTR Stabilization in Plasma
  • Sample Preparation: Human plasma samples are incubated with various concentrations of the TTR stabilizer (this compound, tafamidis, or diflunisal) or a vehicle control for a set period (e.g., 2 hours).

  • Acid-Induced Denaturation: The plasma samples are acidified (e.g., to pH 3.5) to induce the dissociation of unstabilized TTR tetramers and incubated for an extended period (e.g., 72 hours).

  • Cross-linking and Neutralization: The reaction is neutralized, and glutaraldehyde is added to cross-link any remaining intact TTR tetramers.

  • Electrophoresis and Immunoblotting: The samples are resolved by SDS-PAGE, transferred to a membrane, and probed with an anti-TTR antibody.

  • Quantification: The band intensities corresponding to the cross-linked tetramer and the monomer are quantified. The percentage of TTR stabilization is calculated as the ratio of the tetramer band intensity to the total TTR (tetramer + monomer) intensity.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_binding Binding Verification cluster_stabilization Stabilization Assay cluster_results Data Output TTR_purification TTR Protein Purification Xray X-ray Crystallography TTR_purification->Xray SPR Surface Plasmon Resonance (SPR) TTR_purification->SPR MST Microscale Thermophoresis (MST) TTR_purification->MST Plasma_sample Human Plasma Sample FPE Fluorescent Probe Exclusion (FPE) Plasma_sample->FPE WB Western Blot (Acid Denaturation) Plasma_sample->WB Structure 3D Structure (Binding Site ID) Xray->Structure Kinetics Binding Affinity & Kinetics (Kd, Kon, Koff) SPR->Kinetics MST->Kinetics FPE->Kinetics Stabilization % TTR Stabilization WB->Stabilization

Caption: Experimental workflow for verifying this compound' binding and stabilization of TTR.

ttr_stabilization_mechanism cluster_pathway TTR Amyloidogenic Cascade cluster_intervention Therapeutic Intervention TTR_tetramer Native TTR Tetramer TTR_dimer Unstable Dimers TTR_tetramer->TTR_dimer Dissociation (Rate-limiting step) Stabilized_TTR Stabilized TTR Tetramer TTR_monomer Misfolded Monomers TTR_dimer->TTR_monomer Amyloid Amyloid Fibril Deposition TTR_monomer->Amyloid Aggregation This compound This compound This compound->TTR_tetramer Binds to T4 binding sites Stabilized_TTR->TTR_dimer Inhibition

Caption: Mechanism of TTR stabilization by this compound, preventing the amyloid cascade.

Conclusion

Independent experimental verification robustly confirms that this compound binds to the thyroxine-binding sites of the TTR tetramer. Structural and biophysical data demonstrate that this binding leads to a highly stable TTR-acoramidis complex. Comparative analyses with other TTR stabilizers, such as tafamidis and diflunisal, indicate that this compound exhibits superior potency in terms of binding affinity, residence time, and the ability to achieve near-complete tetramer stabilization at clinically relevant concentrations. These properties are believed to contribute to the clinical benefits observed with this compound in the treatment of transthyretin amyloid cardiomyopathy.

References

Acoramidis vs. Tafamidis: A Comparative Analysis of Safety Profiles for Transthyretin Amyloid Cardiomyopathy (ATTR-CM)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of two transthyretin (TTR) stabilizing agents, acoramidis and tafamidis, for the treatment of transthyretin amyloid cardiomyopathy (ATTR-CM). The information is compiled from publicly available clinical trial data and scientific literature to support research and drug development efforts in this field.

Introduction

Transthyretin amyloid cardiomyopathy is a progressive and fatal disease caused by the deposition of misfolded transthyretin protein in the myocardium.[1] Both this compound and tafamidis are oral therapies designed to stabilize the TTR tetramer, preventing its dissociation into monomers, which is the rate-limiting step in the amyloidogenic cascade.[1][2] While both drugs share a common mechanism of action, understanding their distinct safety profiles is crucial for ongoing research and the development of future therapies.

Mechanism of Action: Transthyretin Stabilization

This compound and tafamidis function by binding to the thyroxine-binding sites of the TTR protein. This binding reinforces the natural tetrameric structure of TTR, preventing it from breaking apart into amyloidogenic monomers.[1][2] This stabilization effectively halts the progression of amyloid fibril formation and deposition in the heart. While both are TTR stabilizers, this compound has been suggested in some studies to be a more potent stabilizer.

Safety_Assessment_Workflow cluster_this compound ATTRibute-CM (this compound) cluster_tafamidis ATTR-ACT (Tafamidis) A_Enrollment Patient Enrollment (n=632) A_Randomization Randomization (2:1) This compound vs. Placebo A_Enrollment->A_Randomization A_Treatment 30-Month Treatment Period A_Randomization->A_Treatment A_Monitoring Monitoring: - Adverse Events (AEs) - Serious AEs (SAEs) - Vital Signs - ECGs - Laboratory Tests A_Treatment->A_Monitoring A_Endpoint Primary & Secondary Safety Endpoints Analysis A_Monitoring->A_Endpoint T_Enrollment Patient Enrollment (n=441) T_Randomization Randomization (2:1:2) Tafamidis 80mg vs. 20mg vs. Placebo T_Enrollment->T_Randomization T_Treatment 30-Month Treatment Period T_Randomization->T_Treatment T_Monitoring Monitoring: - Adverse Events (AEs) - Serious AEs (SAEs) - Vital Signs - ECGs - Laboratory Tests T_Treatment->T_Monitoring T_Endpoint Primary & Secondary Safety Endpoints Analysis T_Monitoring->T_Endpoint

References

Acoramidis in Transthyretin Amyloid Cardiomyopathy: A Comparative Analysis of Long-Term Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the long-term efficacy of acoramidis compared with other therapeutic options for transthyretin amyloid cardiomyopathy (ATTR-CM), supported by experimental data and detailed methodologies.

Transthyretin amyloid cardiomyopathy (ATTR-CM) is a progressive and fatal disease characterized by the deposition of misfolded transthyretin (TTR) protein in the myocardium. The therapeutic landscape for ATTR-CM has evolved significantly with the advent of TTR-stabilizing and gene-silencing therapies. This guide provides a detailed comparison of the long-term efficacy of this compound, a next-generation TTR stabilizer, with other approved and investigational treatments, including tafamidis, patisiran, and inotersen.

Mechanisms of Action: Stabilizers vs. Silencers

The primary treatments for ATTR-CM fall into two categories based on their mechanism of action: TTR stabilizers and TTR silencers.

  • TTR Stabilizers (this compound and Tafamidis): These small molecules bind to the TTR tetramer, preventing its dissociation into monomers, which is the rate-limiting step in the amyloidogenic cascade. By stabilizing the native tetrameric structure of TTR, these agents inhibit the formation of amyloid fibrils. This compound is a highly selective TTR stabilizer that has demonstrated near-complete TTR stabilization.[1][2] Tafamidis also acts by stabilizing the TTR tetramer.[3][4][5]

  • TTR Silencers (Patisiran, Inotersen, Vutrisiran, and Eplontersen): These therapies aim to reduce the production of both wild-type and mutant TTR protein.

    • RNA interference (RNAi) therapeutics (Patisiran and Vutrisiran): These agents are small interfering RNAs (siRNAs) that target and degrade TTR mRNA in the liver, thereby reducing serum TTR protein levels.

    • Antisense oligonucleotides (ASOs) (Inotersen and Eplontersen): These are synthetic nucleic acid strands that bind to TTR mRNA, leading to its degradation and a subsequent reduction in TTR protein synthesis.

cluster_stabilizers TTR Stabilizers cluster_silencers TTR Silencers TTR_tetramer TTR Tetramer Monomers Misfolded Monomers TTR_tetramer->Monomers Dissociation Amyloid_fibrils Amyloid Fibrils Monomers->Amyloid_fibrils Aggregation Acoramidis_Tafamidis This compound / Tafamidis Acoramidis_Tafamidis->TTR_tetramer Stabilizes TTR_gene TTR Gene TTR_mRNA TTR mRNA TTR_gene->TTR_mRNA Transcription TTR_protein TTR Protein TTR_mRNA->TTR_protein Translation Patisiran_Inotersen Patisiran / Inotersen Patisiran_Inotersen->TTR_mRNA Degradation

Figure 1: Mechanisms of Action for TTR Stabilizers and Silencers.

Long-Term Efficacy: A Head-to-Head Comparison

The long-term efficacy of these treatments has been evaluated in several key clinical trials. The following tables summarize the primary and secondary endpoint data from these studies.

Table 1: Long-Term Efficacy of this compound (ATTRibute-CM Trial)
EndpointThis compound (n=421)Placebo (n=211)Hazard Ratio (95% CI) / p-valueFollow-up
All-Cause Mortality 19.3%25.7%0.77 (0.54-1.10), p=0.1530 months
Cardiovascular-Related Hospitalizations 26.7%42.6%p < 0.000130 months
Change in 6-Minute Walk Distance (m) -9.1-48.739.6 (21.1-58.2), p < 0.00130 months
Change in KCCQ-OS -2.2-12.29.9 (6.0-13.9), p < 0.00130 months

KCCQ-OS: Kansas City Cardiomyopathy Questionnaire-Overall Summary

Table 2: Long-Term Efficacy of Tafamidis (ATTR-ACT Trial & Long-Term Extension)
EndpointTafamidis (n=264)Placebo (n=177)Hazard Ratio (95% CI) / p-valueFollow-up
All-Cause Mortality 29.5%42.9%0.70 (0.51-0.96), p=0.02630 months
Cardiovascular-Related Hospitalizations (rate per year) 0.480.700.68 (0.56-0.81), p < 0.00130 months
Change in 6-Minute Walk Distance (m) -55.0-77.722.7 (p < 0.001)30 months
Change in KCCQ-OS -5.1-10.25.1 (p < 0.001)30 months
All-Cause Mortality (LTE) 44.9%62.7%0.59 (0.44-0.79), p < 0.001Median 58 mos

LTE: Long-Term Extension

Table 3: Long-Term Cardiac Efficacy of Patisiran (APOLLO-B Trial & Open-Label Extension)
EndpointPatisiran (n=181)Placebo (n=179)Difference (95% CI) / p-valueFollow-up
Change in 6-Minute Walk Distance (m) -8.5-21.414.7 (p=0.0162)12 months
Change in KCCQ-OS -0.3-3.43.7 (p=0.0397)12 months
All-Cause Mortality (Safety Analysis) 2.8%4.5%N/A12 months
All-Cause Mortality (OLE at 18 mos) Maintained benefitN/AN/A18 months

OLE: Open-Label Extension

Table 4: Long-Term Cardiac Efficacy of Inotersen (NEURO-TTR OLE - Cardiac Subgroup)
EndpointInotersen-InotersenPlacebo-InotersenObservationFollow-up
mNIS+7 Change from Baseline Sustained benefitSlowed progressionEarlier treatment showed greater benefit.3 years
Norfolk QoL-DN Change from Baseline Sustained benefitSlowed progressionEarlier treatment showed greater benefit.3 years
LV Mass Change (MRI) -11.4%N/APotential for reversing amyloid burden.3 years
6-Minute Walk Test Change (m) +16.2N/AImprovement in exercise tolerance.3 years

mNIS+7: modified Neuropathy Impairment Score +7; Norfolk QoL-DN: Norfolk Quality of Life-Diabetic Neuropathy. Data from a small, open-label study.

Experimental Protocols

A detailed understanding of the methodologies employed in the pivotal clinical trials is crucial for a comprehensive evaluation of the long-term efficacy data.

ATTRibute-CM (this compound)

The ATTRibute-CM trial was a Phase 3, randomized, double-blind, placebo-controlled study that enrolled 632 patients with ATTR-CM (wild-type or hereditary).

  • Inclusion Criteria: Patients aged 18-90 with a diagnosis of ATTR-CM, NYHA Class I-III symptoms, and a history of heart failure.

  • Randomization: Patients were randomized in a 2:1 ratio to receive either this compound 800 mg twice daily or a matching placebo.

  • Primary Endpoint: A hierarchical analysis of all-cause mortality, cardiovascular-related hospitalizations, change from baseline in N-terminal pro-B-type natriuretic peptide (NT-proBNP), and change from baseline in the 6-minute walk distance (6MWD) at 30 months.

  • Key Secondary Endpoints: Included individual components of the primary endpoint, change in Kansas City Cardiomyopathy Questionnaire-Overall Summary (KCCQ-OS), and serum TTR levels.

Start Enrollment (n=632 ATTR-CM Patients) Randomization Randomization (2:1) Start->Randomization Acoramidis_Arm This compound 800 mg BID (n=421) Randomization->Acoramidis_Arm Placebo_Arm Placebo (n=211) Randomization->Placebo_Arm Follow_Up 30-Month Follow-up Acoramidis_Arm->Follow_Up Placebo_Arm->Follow_Up Primary_Endpoint Primary Endpoint Analysis: - All-Cause Mortality - CV-Related Hospitalizations - Change in NT-proBNP - Change in 6MWD Follow_Up->Primary_Endpoint

Figure 2: ATTRibute-CM Experimental Workflow.
ATTR-ACT (Tafamidis)

The ATTR-ACT was a Phase 3, multicenter, double-blind, placebo-controlled, randomized clinical trial that enrolled 441 patients with ATTR-CM.

  • Inclusion Criteria: Patients aged 18-90 with transthyretin amyloid cardiomyopathy.

  • Randomization: Patients were randomized to receive tafamidis 80 mg, tafamidis 20 mg, or placebo once daily.

  • Primary Endpoint: A hierarchical analysis of all-cause mortality and frequency of cardiovascular-related hospitalizations over 30 months.

  • Key Secondary Endpoints: Change from baseline in 6MWD and KCCQ-OS.

Start Enrollment (n=441 ATTR-CM Patients) Randomization Randomization Start->Randomization Tafamidis_80mg Tafamidis 80 mg QD Randomization->Tafamidis_80mg Tafamidis_20mg Tafamidis 20 mg QD Randomization->Tafamidis_20mg Placebo_Arm Placebo Randomization->Placebo_Arm Follow_Up 30-Month Follow-up Tafamidis_80mg->Follow_Up Tafamidis_20mg->Follow_Up Placebo_Arm->Follow_Up Primary_Endpoint Primary Endpoint Analysis: - All-Cause Mortality - CV-Related Hospitalizations Follow_Up->Primary_Endpoint

Figure 3: ATTR-ACT Experimental Workflow.

Conclusion

This compound has demonstrated significant long-term efficacy in patients with ATTR-CM, showing improvements in mortality, cardiovascular-related hospitalizations, functional capacity, and quality of life. When compared to tafamidis, both TTR stabilizers have shown substantial benefits over placebo. The long-term data for the TTR silencers, patisiran and inotersen, in a dedicated ATTR-CM population is still emerging but shows promise in improving cardiac parameters. The choice of therapy will likely depend on a variety of factors including the specific patient profile, co-morbidities, and route of administration. Head-to-head comparative trials are needed to definitively establish the relative long-term efficacy of these different therapeutic approaches. The ongoing development of novel agents and the wealth of data from these clinical trials will continue to refine the treatment paradigm for ATTR-CM, offering hope for improved outcomes for patients with this devastating disease.

References

Safety Operating Guide

Proper Disposal of Acoramidis: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for acoramidis, a transthyretin stabilizer. The following procedures are based on general principles of chemical waste management and information available in safety data sheets (SDS).

Key Disposal Principles

The disposal of this compound, as with any laboratory chemical, must adhere strictly to local, state, and federal regulations. The primary methods for the disposal of chemical waste like this compound are incineration and the use of a licensed hazardous material disposal company. It is crucial to prevent the release of this compound into the environment, including drains and water courses.

Procedural Steps for this compound Disposal

Researchers must follow a systematic approach to ensure the safe and compliant disposal of this compound waste. This includes unused or expired product, contaminated materials, and empty containers.

Waste Identification and Segregation
  • Characterize the Waste: Identify all waste streams containing this compound. This includes pure this compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials.

  • Segregate Waste: Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures.

Packaging and Labeling
  • Container Selection: Use sturdy, chemically resistant containers for waste collection. Ensure containers are compatible with this compound and any solvents used.

  • Proper Labeling: Clearly label all waste containers with "Hazardous Waste" and the specific contents, including "this compound" and any other components. Include the date of waste generation.

Disposal Methods

The recommended disposal methods for this compound are as follows:

  • Incineration: this compound may be burned in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by a licensed and permitted waste disposal facility.

  • Licensed Hazardous Waste Disposal: Engage a certified hazardous waste disposal company to handle the collection, transport, and disposal of this compound waste. These companies are knowledgeable about regulatory requirements and can ensure proper disposal.

Under no circumstances should this compound waste be disposed of in the regular trash or poured down the drain.

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Contain the spill: Use an absorbent material, such as diatomite or universal binders, to absorb any liquid.

  • Clean-up: Carefully sweep or vacuum up the spilled material and place it in a suitable, labeled container for disposal.

  • Decontaminate the area: Clean the surface thoroughly to remove any residual contamination.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

AcoramidisDisposalWorkflow Start This compound Waste Generated Identify Identify Waste Type (Solid, Liquid, Contaminated Material) Start->Identify Segregate Segregate this compound Waste Identify->Segregate Package Package in Labeled, Compatible Container Segregate->Package DisposalDecision Select Disposal Method Package->DisposalDecision Incineration High-Temperature Incineration (via Licensed Facility) DisposalDecision->Incineration Option 1 HazardousWasteCo Licensed Hazardous Waste Disposal Company DisposalDecision->HazardousWasteCo Option 2 Documentation Maintain Disposal Records Incineration->Documentation HazardousWasteCo->Documentation End Disposal Complete Documentation->End

This compound Disposal Workflow

Quantitative Data

Currently, there is no specific quantitative data available in the public domain regarding chemical neutralization or inactivation protocols for this compound. The primary disposal methods rely on high-temperature destruction or professional management by licensed facilities.

ParameterGuideline
Recommended Disposal Methods Incineration, Licensed Hazardous Waste Disposal
Environmental Precautions Avoid discharge into drains, water courses, or onto the ground.

Experimental Protocols

Detailed experimental protocols for the chemical inactivation of this compound for disposal purposes are not publicly available. The standard and recommended procedure is to transfer the waste to a facility equipped to handle and dispose of chemical waste in accordance with regulatory guidelines.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.

Essential Safety and Handling Protocols for Acoramidis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Acoramidis is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, full personal protective equipment is required to minimize exposure and ensure personal safety.[1] This includes, but is not limited to, the following:

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or other appropriate material.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the handling area.
Respiratory Protection NIOSH-approved respiratorRequired when ventilation is inadequate or when handling fine powders to avoid inhalation of dust.
Body Protection Laboratory coatFully buttoned to protect skin and personal clothing.

Health and Safety Hazards

This compound hydrochloride is classified with the following hazards:

  • Harmful if swallowed[2]

  • Causes skin irritation[2]

  • Causes serious eye irritation[2]

In the event of exposure, follow these first-aid measures:

  • After eye contact: Rinse opened eye for several minutes under running water. If symptoms persist, consult a doctor.[2]

  • After skin contact: Immediately wash with water and soap and rinse thoroughly.

  • If inhaled: Move person into fresh air. If not breathing, give artificial respiration.

  • If swallowed: Wash out mouth with water provided person is conscious. Do NOT induce vomiting; call a physician.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to maintaining the integrity of this compound and ensuring a safe working environment.

Handling:

  • Avoid contact with skin and eyes.

  • Avoid formation of dust and aerosols.

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

Storage:

  • Keep container tightly sealed.

  • Store in a cool, well-ventilated area.

  • Recommended storage temperature is -20°C.

Accidental Release and Disposal Plan

In the case of an accidental spill, immediate and appropriate action is necessary to contain and clean the area, while proper disposal of waste is crucial to prevent environmental contamination.

Spill Response:

  • Evacuate: Evacuate personnel to safe areas.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if safe to do so. Keep the product away from drains or water courses.

  • Absorb: For solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders). For solids, carefully sweep up and place in a suitable container for disposal.

  • Decontaminate: Decontaminate surfaces and equipment by scrubbing with alcohol.

Disposal:

  • Dispose of contaminated material in accordance with federal, state, and local regulations.

  • Do not allow the product to reach the sewage system or any water course.

Procedural Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Receive this compound B Verify Compound Integrity A->B C Don Personal Protective Equipment (PPE) B->C D Weigh/Measure in Ventilated Enclosure C->D E Perform Experimental Procedures D->E F Store Unused Material at -20°C E->F G Decontaminate Work Surfaces & Equipment E->G F->D H Segregate & Label Waste G->H I Dispose of Waste per Regulations H->I J Doff & Dispose of PPE I->J

Caption: A flowchart outlining the key steps for the safe handling of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.